ZINC ion
Description
Structure
2D Structure
Properties
IUPAC Name |
zinc(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Zn/q+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFCDOFLOPIGGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Zn+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40920495 | |
| Record name | Zinc (II) cation | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
65.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Zinc | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015532 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
23713-49-7, 1492823-75-2, 7440-66-6 | |
| Record name | Zinc(2+) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23713-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc cation | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023713497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velmanase alfa [USAN:INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1492823752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc cation | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14532 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zinc (II) cation | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZINC CATION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13S1S8SF37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Zinc | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015532 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
419.5 °C | |
| Record name | Zinc | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015532 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Coordination Chemistry and Ligand Interactions of Zinc Ions
Fundamental Principles of Zinc(II) Ion Coordination
The coordination behavior of Zn(II) is primarily governed by its electronic configuration and ionic characteristics.
Electronic Configuration and Redox Inertness of Zn(II)
The zinc atom has an electronic configuration of [Ar] 3d¹⁰ 4s². When it forms the Zn(II) ion, it loses the two 4s electrons, resulting in a [Ar] 3d¹⁰ electronic configuration. This fully filled d-shell is a key feature that dictates the chemical properties of Zn(II). ijaer.orgnih.gov
A significant consequence of the d¹⁰ configuration is the redox inertness of Zn(II). Unlike transition metals with partially filled d-orbitals, Zn(II) does not readily participate in redox reactions under biological or typical chemical conditions. ijaer.orgnih.govijtsrd.com This stability in the +2 oxidation state makes Zn(II) an ideal Lewis acid, capable of polarizing coordinated ligands and facilitating reactions without undergoing oxidation or reduction itself. mdpi.com Even in the presence of strong reducing or oxidizing agents, Zn(II) maintains its +2 oxidation state. ijaer.orgnih.gov
Lewis Acidity of the Zinc Ion in Catalytic Contexts
The this compound functions as a Lewis acid in many catalytic processes, accepting electron pairs from ligands or substrates. nih.govlibretexts.org This Lewis acidity is a key factor in its ability to catalyze reactions, particularly in enzymes. libretexts.org In biological chemistry, zinc acts as an electrophilic catalyst, stabilizing negative charges that develop during enzyme-catalyzed reactions. nih.gov
The Lewis acidity of Zn(II) salts is exploited in various organic synthesis reactions, including Aldol, Mannich, Henry, and Michael addition reactions, where they promote nucleophilic addition. acs.org The strength of the Lewis acidity can be tuned by the charge of the Zn(II) center and the nature and number of external ligands. anr.fr Highly Lewis acidic zinc species, including unprecedented "pseudo-naked" Zn²⁺ dications, have been developed and studied for their reactivity in selective catalysis. anr.fr These species can activate electrophilic reactants by coordination with the metal center. acs.org
In some catalytic systems, dinuclear zinc complexes function with both a Lewis acidic site and a Brønsted basic site within the same chiral environment, enabling simultaneous activation of both nucleophiles and electrophiles. acs.org
This compound Ligand Binding in Biological Macromolecules
Zinc ions play critical roles in biological macromolecules, primarily proteins, through specific ligand binding interactions. mdpi.com The binding of Zn²⁺ to proteins is essential for their structure, function, and regulation. nih.govresearchgate.net
This compound Ligand Binding in Biological Macromolecules
Amino Acid Residue Ligands (Cysteine, Histidine, Aspartate, Glutamate)
In metalloproteins, the this compound is commonly coordinated by the side chains of specific amino acid residues: cysteine (Cys), histidine (His), aspartate (Asp), and glutamate (B1630785) (Glu). nih.govmdpi.comnumberanalytics.com
Histidine (His): The nitrogen atom of the imidazole (B134444) ring in histidine is a frequent ligand for zinc, particularly in catalytic sites. nih.govmdpi.com Histidine's capacity to disperse charge through hydrogen bonding of its nonliganding nitrogen may contribute to its prevalence in catalytic sites. researchgate.net
Cysteine (Cys): The sulfur atom of the thiol group in cysteine is a "soft" ligand that binds strongly to zinc, especially in structural zinc sites. nih.govmdpi.com The ionization state of the cysteine thiol group, which is sensitive to the local protein environment, governs its ability to bind metals like Zn²⁺. nih.gov
Aspartate (Asp) and Glutamate (Glu): The oxygen atoms of the carboxylate groups in aspartate and glutamate residues also serve as ligands for zinc. nih.govmdpi.com These are often found in catalytic or cocatalytic sites. mdpi.comresearchgate.net
While zinc can be coordinated by any combination of these residues, the specific combination and arrangement dictate the site's function. nih.gov For example, structural zinc sites often feature four protein ligands, with cysteine being preferred, and typically lack bound water molecules. mdpi.com Catalytic sites commonly involve coordination to three nitrogen, oxygen, or sulfur donors, with water usually present as a ligand. mdpi.com
Zinc Binding Site Functions in Proteins: Structural, Catalytic, and Regulatory Roles
Zinc binding sites in proteins fulfill diverse roles, broadly categorized as structural, catalytic, and regulatory. nih.govnih.govresearchgate.netmdpi.comresearchgate.net
Structural Roles: Zinc ions can act as structural components, helping to maintain the correct folding and stability of proteins. nih.govlibretexts.orgnih.gov A classic example is the "zinc finger" motif found in many DNA-binding proteins, where zinc ions are coordinated by cysteine and histidine residues to stabilize a specific protein fold that interacts with DNA. mdpi.comnih.govnumberanalytics.com Structural zinc sites typically involve four protein ligands, often cysteines. mdpi.comresearchgate.net
Catalytic Roles: Zinc is an essential cofactor for over 300 enzymes across all six main classes. nih.govmdpi.com In catalytic sites, the this compound directly participates in the reaction mechanism, often by acting as a Lewis acid to activate substrates or stabilize transition states. nih.govlibretexts.orgnih.gov Catalytic zinc sites commonly have three protein ligands and a water molecule, with histidine being a predominant ligand. mdpi.comresearchgate.net Examples include carbonic anhydrase, which catalyzes the hydration of carbon dioxide, and metallopeptidases, which hydrolyze peptide bonds. nih.govlibretexts.orgresearchgate.net
Regulatory Roles: Zinc ions can also play regulatory roles, influencing protein activity or interactions. nih.govmdpi.com This can involve modulating enzyme activity (inhibition or activation), acting as redox switches, or stabilizing protein-protein interfaces. mdpi.com Regulatory zinc sites are often coordinated by fewer residues, sometimes two. researchgate.net
Some proteins contain multiple zinc ions or multinuclear zinc clusters, where cysteine thiolates can bridge two metal ions or serve as terminal ligands. nih.gov
Molecular Recognition and Catalysis Mechanisms in Zinc-Binding Sites
Molecular recognition in zinc-binding sites involves specific interactions between the protein and the this compound, as well as between the protein, the this compound, and the substrate or other interacting molecules. nih.govpressbooks.pub The precise chemical composition and stereochemistry of the metal-ligand environment are critical for protein-zinc recognition and discrimination. nih.gov Even residues distant from the metal can influence recognition and function through through-space or hydrogen bond interactions. nih.gov
In catalytic zinc sites, the mechanism often involves the this compound polarizing a coordinated water molecule to generate a nucleophilic hydroxide (B78521) ion, which then attacks the substrate. researchgate.net Alternatively, the this compound can directly coordinate to the substrate, activating it for reaction. mdpi.com The Lewis acidity of the this compound is central to these catalytic mechanisms. libretexts.orgnih.gov Studies on enzymes like carbonic anhydrase have demonstrated that the chemical nature of the direct ligands and the surrounding hydrogen bond network are crucial for both catalytic activity and metal ion affinity. nih.gov
Identification and Interpretation of Biologically Relevant Zinc Coordination versus Crystallographic Artifacts
Identifying biologically relevant zinc coordination environments in protein structures, particularly those determined by crystallography, requires careful interpretation to distinguish functional sites from potential artifacts. researchgate.net While crystallographic data provides valuable insights into the spatial arrangement of atoms, the presence of a metal ion in a crystal structure does not automatically confirm its biological relevance or functional role.
Factors to consider include the coordination geometry, the identity and conservation of the coordinating ligands, the stoichiometry of zinc binding, and comparisons with known zinc-binding motifs and functional sites. nih.govnih.govmdpi.com Unrealistic bond lengths or electronically incomplete coordination spheres in crystallographic data may indicate artifacts. researchgate.net Analyzing the coordination geometry by coordination number and bond angles, and considering distortions from ideal geometries, is important. researchgate.net The binding modes of carboxylate residues (aspartate and glutamate) and histidine can also be complex and require careful analysis. researchgate.net Furthermore, assessing whether the observed zinc site aligns with a known structural, catalytic, or regulatory function, and considering supporting biochemical or functional data, is crucial for a robust interpretation of biological relevance. nih.govresearchgate.netmdpi.comresearchgate.net
Interactions of Zinc Ions with Low Molecular Weight Ligands
Zinc ions not bound to proteins are involved in critical cellular processes, and their interactions with low molecular weight ligands are highly relevant to their biological roles. nih.gov The speciation of zinc ions in biological fluids, which refers to the different chemical forms they take depending on the ligands present, is important for biological recognition and activity. nih.govkcl.ac.uknih.gov
Complexation with Endogenous Inorganic and Organic Anions (e.g., ATP, Glutathione (B108866), Citrate)
Zinc ions form complexes with a variety of endogenous inorganic and organic anions. These interactions are crucial for buffering cellular zinc levels and influencing its bioavailability and interactions with proteins. nih.govijtsrd.com Examples of such ligands include ATP, glutathione, and citrate (B86180), which have been implicated in various biological processes. nih.govkcl.ac.uknih.gov
ATP (Adenosine Triphosphate): ATP is a key molecule in cellular energy transfer. It can act as a ligand for zinc ions, forming complexes that may play roles in regulating enzymatic activity or other cellular functions.
Glutathione (GSH): This tripeptide is a major cellular antioxidant. Glutathione can coordinate with zinc ions through its cysteine thiol group, as well as its glutamate and glycine (B1666218) residues. researchgate.netnih.gov The interaction between zinc and glutathione is important in redox signaling and metal detoxification.
Citrate: As an intermediate in the citric acid cycle, citrate is another endogenous organic anion that can complex with zinc ions. wikipedia.orgnih.gov Citrate can chelate zinc through its carboxylate and hydroxyl groups, influencing zinc's solubility and transport.
Other biological ligands with intermediate strength for coordinating with zinc ions include acetate, carbonate, and chloride. ijtsrd.com Chloride has been identified as a ligand in the crystal structures of some zinc proteins and can likely form ternary complexes with other ligands if the coordination sphere allows for expansion. ijtsrd.com
Mechanisms of this compound Ligand Exchange in Solution
The mechanisms of ligand exchange for "mobile" zinc ions in biological systems, i.e., when not bound to proteins, are not yet fully understood. nih.govresearchgate.net However, studies on zinc complexes provide insights into these processes. Ligand substitution reactions in transition metal complexes, including those of zinc, are typically studied through kinetic experiments to infer their mechanisms. libretexts.org
Density functional theory calculations on hydrated zinc(II) ions suggest that water exchange can follow an associative pathway involving the formation of a six-coordinate intermediate. researchgate.net The electronic and steric effects of ligands can influence the activation barrier and the stability of such intermediates. researchgate.net The energy required for the cleavage of a bond to a leaving group can be compensated by the energy released during the formation of a bond with the incoming ligand, supporting an associative mode of activation in some substitution reactions involving biologically relevant ligands. rsc.org
Zinc(II) complexes exhibit fast ligand exchange rates, which is advantageous for their roles in catalysis and signaling, where rapid association and dissociation from ligands are required. rsc.org This lability, coupled with the ability to form stable complexes, is a key characteristic of zinc chemistry.
Rational Design Principles for Novel Zinc Coordination Compounds
The understanding of zinc's coordination chemistry has facilitated the rational design of novel zinc coordination compounds with tailored properties for various applications, including the creation of artificial metalloproteins and functional materials.
De Novo Design of Zinc-Binding Proteins and Metalloproteins
De novo protein design aims to create proteins from scratch with desired structures and functions, including the ability to bind metal ions like zinc. portlandpress.comresearchgate.net This approach critically tests our understanding of protein folding principles and metal-binding site architecture. researchgate.netcambridge.org Rational design of metalloproteins involves identifying suitable liganding residues (such as histidine, glutamate, aspartate, and cysteine) and the required architecture of the metal-ligand complex. acs.orgoup.com
Researchers have successfully engineered zinc-binding sites into de novo designed protein scaffolds, such as helical bundles and proteins with βαβ folds. mdpi.comresearchgate.net These designed proteins can exhibit specific zinc-binding affinities and even mimic the catalytic activity of natural zinc enzymes, such as carbonic anhydrase. mdpi.com The design process often involves computational tools to predict and characterize potential metal-binding sites. portlandpress.comoup.com
Engineered Metal Sites in Proteins for Novel Functions
Engineering metal sites into existing or de novo designed protein scaffolds allows for the introduction of novel functions or the modification of existing ones. oup.comnih.gov This can involve redesigning an existing metal-binding site or grafting metal-binding ligands into a protein structure to accommodate non-native metals or achieve new reactivity. portlandpress.comnih.gov
For zinc, this approach has been used to create proteins with functions ranging from stabilizing protein structures to catalyzing specific reactions. acs.orgmdpi.com By controlling the coordination environment and the surrounding protein scaffold, researchers can tune the properties of the engineered zinc site, influencing its affinity, reactivity, and selectivity. nih.gov
Supramolecular Coordination Chemistry Approaches for Functional Materials
Supramolecular coordination chemistry utilizes the principles of coordination bonding to construct complex architectures from molecular building blocks. nih.govscielo.br This approach has been applied to design functional materials incorporating zinc ions. The self-assembly character of metal-ligand complexation provides a powerful strategy for creating organized structures. scielo.br
Zinc(II) complexes are particularly useful in supramolecular chemistry due to zinc's flexible coordination geometry and ability to form interactions with various donor atoms. researchgate.net By selecting appropriate organic ligands and zinc centers, researchers can design supramolecular coordination complexes (SCCs) or metal-organic frameworks (MOFs) with diverse structures and properties. nih.govmdpi.com These materials can exhibit interesting functionalities, such as luminescence, ionic conductivity, and porosity. mdpi.com The tailoring of the flexible coordination sphere of zinc(II) complexes through ligand modification can promote self-assembly into higher-order structures, translating coordination chemistry into macroscopic material properties. researchgate.net
Biological Roles and Mechanisms of Zinc Ions
Zinc Metalloenzyme Function and Catalytic Mechanisms
Zinc metalloenzymes are a broad class of enzymes that utilize a zinc ion within their active site to perform their catalytic functions. nih.govnih.gov The this compound in these enzymes typically acts as a Lewis acid, accepting a pair of electrons to facilitate catalysis. nih.govresearchgate.net This role is fundamental to the function of enzymes across all six major classes: oxidoreductases, transferases, hydrolases, lyases, isomerases, and ligases. nih.govresearchgate.net
Zinc metalloenzymes can be broadly classified based on their catalytic function. Hydrolases, a major class of zinc-dependent enzymes, catalyze the cleavage of chemical bonds by the addition of water. nih.govchemistrynotesinfo.comresearchgate.net Other significant examples include lyases like carbonic anhydrase and oxidoreductases such as alcohol dehydrogenase. slideshare.netchemistrynotesinfo.com
Hydrolases: This class includes enzymes like carboxypeptidases and matrix metalloproteinases, which are crucial for protein digestion and tissue remodeling, respectively. nih.govncert.nic.in
Carbonic Anhydrase: This enzyme, belonging to the lyase class, catalyzes the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.govnih.govcdnsciencepub.com This reaction is vital for respiration and maintaining acid-base balance in the body. nih.govnih.gov
Alcohol Dehydrogenase: As an oxidoreductase, this enzyme is responsible for the metabolism of alcohols. chemistrynotesinfo.comnih.govlabxchange.org It contains both a catalytic this compound involved in the chemical reaction and a structural this compound that maintains the protein's conformation. chemistrynotesinfo.comnih.gov
| Enzyme Class | Exemplary Enzyme | Primary Function |
| Hydrolases | Carboxypeptidase A | Digestion of proteins ncert.nic.in |
| Lyases | Carbonic Anhydrase | CO₂ hydration and HCO₃⁻ dehydration nih.govnih.gov |
| Oxidoreductases | Alcohol Dehydrogenase | Metabolism of alcohols nih.govlabxchange.org |
The primary mechanistic role of the this compound in enzyme catalysis is to function as a Lewis acid. nih.govresearchgate.net This allows it to participate in catalysis through several key mechanisms:
Activation of Water: The this compound can bind to a water molecule, lowering its pKa and facilitating its deprotonation to form a highly nucleophilic hydroxide (B78521) ion at neutral pH. nih.govresearchgate.netyoutube.com This zinc-bound hydroxide is a potent nucleophile that can attack substrates, such as the carbon atom of carbon dioxide in the active site of carbonic anhydrase. researchgate.netcdnsciencepub.comcmu.edu
Polarization of Substrates: By coordinating with a substrate molecule, the this compound can polarize chemical bonds, making the substrate more susceptible to nucleophilic attack. researchgate.netyoutube.com
Stabilization of Intermediates: The positive charge of the this compound can stabilize negatively charged transition states and reaction intermediates, thereby lowering the activation energy of the reaction. researchgate.netyoutube.com For instance, in carboxypeptidase A, the this compound helps to stabilize the negative charge on the tetrahedral intermediate formed during peptide bond hydrolysis. youtube.com
The catalytic mechanism of zinc-dependent hydrolases typically involves the activation of a water molecule by the this compound. nih.govresearchgate.net This creates a zinc-hydroxide moiety (Zn-OH⁻) that acts as the primary nucleophile. nih.govnih.gov
A general mechanism for many zinc hydrolases proceeds as follows:
A water molecule coordinates to the this compound in the enzyme's active site. nih.gov A nearby basic amino acid residue facilitates the deprotonation of this water molecule, forming the potent Zn-OH⁻ nucleophile. nih.gov
The substrate binds to the active site in a position that allows the zinc-bound hydroxide to attack a susceptible bond, often a carbonyl group. nih.govacs.org
This nucleophilic attack leads to the formation of a tetrahedral intermediate, which is stabilized by the this compound. nih.govnih.gov
The breakdown of this intermediate, often assisted by a proton transfer from a nearby acidic residue, results in the cleavage of the substrate and the regeneration of the zinc-bound water molecule, preparing the enzyme for another catalytic cycle. nih.govnih.gov
Recent studies on matrix metalloproteinase-1 (MMP-1), a zinc-dependent hydrolase, have highlighted the potential role of a second water molecule in the catalytic site, which may facilitate proton transfer during the reaction. nih.govacs.org
Beyond its catalytic role, the this compound is a crucial component for maintaining the structural integrity and stability of many proteins. nih.govnih.govmdpi.com In these instances, the this compound does not directly participate in the chemical reaction but is essential for maintaining the correct three-dimensional conformation of the protein, which is necessary for its function. nih.govtaylorfrancis.com
These structural zinc-binding sites are characterized by the this compound being coordinated by amino acid residues, typically cysteine and/or histidine, forming a stable complex. nih.gov A well-known example is the "zinc finger" motif, a structural domain found in many transcription factors and other DNA-binding proteins, where the this compound stabilizes a small, folded protein structure that can interact with DNA. researchgate.netacs.org
In enzymes like yeast alcohol dehydrogenase, a second, non-catalytic zinc atom plays a prominent conformational role, stabilizing the tertiary structure of the enzyme subunit. nih.gov The removal of this structural zinc can lead to increased sensitivity to denaturation, even if the catalytic activity is not immediately affected. nih.gov The binding of zinc can induce significant conformational changes and modulate the folding stability of proteins. mdpi.com
This compound Signaling and Cellular Regulatory Networks
Recent discoveries have established the this compound as a significant signaling molecule, participating in the transmission of information both within and between cells. kcl.ac.uknih.govorkg.org This role is analogous to that of other signaling ions like calcium. kcl.ac.ukkcl.ac.uk
Zinc ions function as dynamic messengers in cellular signaling pathways. kcl.ac.ukexlibrisgroup.com The concentration of "free" or mobile zinc ions within cells is tightly regulated and kept at very low levels, typically in the picomolar to nanomolar range. kcl.ac.ukresearchgate.net This tight homeostatic control allows for transient and localized changes in zinc concentration, known as "zinc signals," to act as specific cellular messages. kcl.ac.uknih.govresearchgate.net
These zinc signals can be generated through release from intracellular stores, such as the endoplasmic reticulum and metallothioneins, or through influx from the extracellular environment via specific zinc transporters. kcl.ac.uknih.gov For example, the cross-linking of the high-affinity immunoglobulin E receptor (FcεRI) in mast cells triggers an intracellular release of zinc, termed a "zinc wave," which is dependent on calcium influx and activates downstream signaling pathways. kcl.ac.uknih.govresearchgate.net
Homeostatic Control and Spatiotemporal Dynamics of Labile Zinc Ions
The cellular environment maintains a tightly controlled balance of zinc ions, crucial for a vast array of physiological processes. While the total cellular zinc concentration can be in the hundreds of micromolar range, the vast majority is tightly bound to proteins as structural or catalytic components. nih.gov A small, highly dynamic fraction known as "labile zinc" exists in a state where it can be readily exchanged between proteins and other molecules. rsc.org This labile zinc pool, with concentrations estimated to be in the picomolar to low nanomolar range, is subject to precise homeostatic control and exhibits complex spatiotemporal dynamics, meaning its concentration and location can change rapidly in response to cellular signals. nih.govresearchgate.net This meticulous regulation is essential, as fluctuations in labile zinc levels are integral to cellular signaling, proliferation, and differentiation. nih.gov The homeostatic network responsible for this control involves the coordinated action of zinc transporters, zinc-binding proteins, and intracellular compartmentalization. researchgate.netfrontiersin.org
Regulation by Specific Zinc Transporters (ZIPs, ZnTs)
The movement of zinc ions across cellular and organellar membranes is primarily managed by two major families of transmembrane proteins: the Zrt- and Irt-related Proteins (ZIPs) and the Zinc Transporters (ZnTs). researchgate.net These two families work in opposition to control the concentration of zinc in the cytosol. nih.gov
ZIP Family (SLC39A): Generally, ZIP transporters increase the concentration of cytosolic zinc. physiology.org They achieve this by facilitating the influx of zinc from the extracellular space into the cell or by releasing zinc from intracellular compartments (e.g., the endoplasmic reticulum or Golgi apparatus) into the cytosol. nih.govnih.gov In humans, 14 members of the ZIP family have been identified. nih.gov The expression and activity of some ZIP transporters are regulated by cellular zinc status; for instance, zinc deficiency can lead to an increased expression of certain ZIPs to enhance zinc uptake. nih.gov
ZnT Family (SLC30A): Conversely, ZnT transporters function to decrease the concentration of cytosolic zinc. researchgate.net They mediate the efflux of zinc from the cytosol, either transporting it out of the cell or sequestering it into intracellular organelles and vesicles, such as the Golgi, secretory vesicles, and mitochondria. researchgate.netphysiology.orgmdpi.com There are ten known members of the ZnT family in humans. researchgate.net The expression of some ZnTs, like ZnT1, is upregulated in response to high zinc levels to protect the cell from potential toxicity. nih.gov
The coordinated action of these two transporter families is indispensable for maintaining zinc homeostasis and ensuring the proper distribution of zinc ions throughout the cell. nih.gov
| Transporter Family | Gene Family | Primary Function | Number in Humans |
| ZIP | SLC39A | Increase cytosolic zinc (influx) | 14 |
| ZnT | SLC30A | Decrease cytosolic zinc (efflux) | 10 |
Role of Metallothioneins in Zinc Buffering
Metallothioneins (MTs) are a family of low molecular weight, cysteine-rich proteins that play a central role in zinc homeostasis by acting as a crucial cytoplasmic zinc buffer. mdpi.comoup.com These proteins can bind multiple zinc ions with high affinity through their numerous cysteine residues, forming zinc/thiolate clusters. nih.govoup.com
The primary function of MTs in this context is to sequester excess labile zinc ions, preventing their concentration from reaching potentially toxic levels. mdpi.com This "zinc buffering" or "muffling" mechanism maintains the free this compound concentration in the cytosol within the picomolar range under steady-state conditions. mdpi.com However, the binding is reversible, allowing MTs to also act as zinc donors. nih.gov When the cell requires zinc for the synthesis of metalloenzymes or other zinc-dependent proteins, or in response to specific signals, zinc can be released from MTs. mdpi.com This dual ability to both bind and release zinc allows MTs to dynamically regulate the availability of labile zinc, ensuring a stable supply for essential cellular functions while preventing harmful accumulation. nih.govresearchgate.net The expression of MTs is also induced by high zinc levels, providing a responsive system to manage zinc fluctuations. nih.gov
Subcellular Compartmentation and Trafficking of Zinc Ions
The precise control exerted by transporters and buffering proteins results in the distinct subcellular compartmentation of zinc ions. Zinc is not uniformly distributed throughout the cell; instead, it is trafficked to and concentrated within specific organelles where it is required for the function of resident proteins. researchgate.net Zinc-dependent proteins are found in the cytoplasm, nucleus, mitochondria, endoplasmic reticulum, Golgi apparatus, and secretory vesicles. researchgate.net
The trafficking of zinc into these compartments is a highly regulated process. For example, ZnT transporters are responsible for loading zinc into the lumen of the Golgi apparatus and into secretory vesicles. mdpi.comnih.gov This sequestration is vital for the proper folding and function of enzymes within the secretory pathway and for the storage of zinc in specialized vesicles in certain cell types, such as neurons and pancreatic β-cells. researchgate.netnih.gov Conversely, specific ZIP transporters located on organellar membranes can release zinc from these stores back into the cytosol when needed. nih.gov This intricate system of transport and sequestration ensures that zinc is delivered to the correct subcellular locations, maintaining the unique zinc requirements of each organelle. nih.gov
Mechanisms Governing this compound Release and Influx
The release of zinc ions from intracellular stores is a key mechanism by which zinc participates in cell signaling. This release can be triggered by various stimuli, leading to transient increases in the concentration of labile zinc in specific cellular compartments. These "zinc signals" can then modulate the activity of numerous target proteins.
Vesicular Exocytosis as a Release Pathway
In certain specialized cells, particularly glutamatergic neurons in the brain, zinc is actively transported into synaptic vesicles by the ZnT3 transporter. nih.gov Within these vesicles, zinc coexists with the neurotransmitter glutamate (B1630785). nih.gov Upon neuronal excitation, these vesicles fuse with the presynaptic membrane and release their contents into the synaptic cleft in a process known as exocytosis. nih.govnih.gov
This co-release of zinc along with glutamate allows zinc to act as a neuromodulator. nih.gov The fluorescence detection of this vesicular zinc release can be used as a direct measure of exocytotic events, providing a powerful tool to study neurotransmitter release dynamics. nih.govresearchgate.net The exocytosis of vesicular zinc is a primary pathway for the rapid and localized release of zinc into the extracellular space, where it can influence synaptic transmission and plasticity. nih.govcambridge.org
Modulation of Zinc Release by Reactive Species
Zinc release can also be triggered by changes in the cellular redox state. nih.gov Reactive species, including reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and reactive nitrogen species (RNS) like nitric oxide (NO), can induce the release of zinc from its binding sites, particularly from metallothioneins. nih.govnih.gov
The zinc-coordinating cysteine residues within MTs and other zinc-binding proteins are susceptible to oxidation. researchgate.net When these thiol groups are oxidized by reactive species, their ability to bind zinc is diminished, causing the release of the this compound into the cytosol. nih.govresearchgate.net This process effectively translates a redox signal into a zinc signal. researchgate.net For example, nitric oxide and oxidized glutathione (B108866) can react with zinc-sulfur clusters, leading to a dynamic release of thiol-bound zinc. nih.gov This mechanism links cellular redox homeostasis directly to zinc signaling, allowing the cell to respond to oxidative stress through zinc-dependent pathways. nih.gov
Channel-Mediated Release from Intracellular Stores
The release of zinc ions from intracellular stores is a critical component of zinc signaling, allowing for rapid and localized increases in cytosolic zinc concentration. This process is mediated by specific ion channels located on the membranes of various organelles, including the endoplasmic reticulum (ER) and lysosomes.
One key discovery in understanding intracellular zinc release was the observation that cross-linking the high-affinity immunoglobulin E receptor (FcεRI) in mast cells triggers the release of zinc from perinuclear stores, including the ER. This event, termed a "zinc wave," is dependent on calcium influx and leads to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, demonstrating zinc's role as a second messenger. mdpi.com
Endoplasmic Reticulum (ER): The ER serves as a significant intracellular zinc reservoir. The release of zinc from the ER into the cytoplasm is facilitated by the Zrt- and Irt-like Protein 7 (ZIP7). The activation of this channel is a regulated process, involving casein kinase 2-mediated phosphorylation, which triggers the opening of the ZIP7 channel and the subsequent zinc transient. mdpi.complos.org This release mechanism is crucial for signaling events that drive barrier dysfunction in retinal pigment epithelium (RPE) cells in response to inflammatory cytokines. plos.org Under conditions of ER stress, such as stimulation with thapsigargin (B1683126) or tunicamycin, zinc is also released from the ER into the cytoplasm. frontiersin.org
Lysosomes: Lysosomes are also emerging as important organelles in cellular zinc homeostasis, capable of sequestering and releasing zinc. The Transient Receptor Potential Mucolipin 1 (TRPML1) channel, located on the lysosomal membrane, is permeable to zinc ions. nih.govnih.govportlandpress.com TRPML1 mediates the release of zinc from the lysosome into the cytosol. tandfonline.com The loss of TRPML1 function leads to an abnormal accumulation of zinc within the lysosomes and a subsequent enlargement of these organelles. nih.govportlandpress.com This channel works in concert with the zinc transporter ZnT4 to regulate the movement of zinc between the cytoplasm and lysosomes, highlighting a coordinated mechanism for maintaining cellular zinc balance. nih.govportlandpress.com
| Organelle | Release Channel/Mechanism | Modulators/Triggers | Functional Consequence |
| Endoplasmic Reticulum (ER) | ZIP7 Channel | Casein kinase 2 phosphorylation, Inflammatory signals (IL-1β/TNF-α), ER stress | "Zinc wave", MAPK/ERK activation, RPE barrier dysfunction |
| Lysosomes | TRPML1 Channel | Cellular zinc status | Regulation of autophagic flux, Cytosolic zinc signaling |
Plasma Membrane Zinc Translocation Mechanisms
The translocation of zinc ions across the plasma membrane is a tightly regulated process essential for maintaining cellular zinc homeostasis. This movement is orchestrated by two major families of zinc transporter proteins: the Zrt- and Irt-like Proteins (ZIPs, encoded by the SLC39A gene family) and the Zinc Transporters (ZnTs, encoded by the SLC30A gene family). These two families have opposing functions.
Zinc Influx (ZIP Transporters): The ZIP family of transporters is responsible for the influx of zinc into the cytoplasm from the extracellular space or from within intracellular vesicles. plos.org There are 14 known members of the ZIP family in humans. By increasing the concentration of cytosolic zinc, they play a crucial role in providing the ion for various cellular processes and signaling events.
Zinc Efflux (ZnT Transporters): The ZnT family of transporters facilitates the efflux of zinc from the cytoplasm, either out of the cell into the extracellular milieu or into the lumen of intracellular organelles. This action serves to lower cytosolic zinc levels, preventing potential toxicity from excess free zinc.
The coordinated action of ZIP and ZnT transporters ensures that intracellular zinc concentrations are maintained within a narrow, optimal range. The dysregulation of these transporters can lead to disruptions in zinc homeostasis and is associated with various disease states.
Interactions of Zinc Signals with Major Intracellular Signaling Cascades
Zinc ions are not merely static cofactors but dynamic signaling molecules that interact with and modulate major intracellular signaling cascades. These interactions are fundamental to the regulation of diverse cellular processes, including proliferation, differentiation, and immune responses.
Modulation of Kinase Signaling Pathways (MAPK, PI3K/Akt, Src Family Kinases)
Zinc signals directly influence the activity of several key protein kinase pathways.
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) cascade, is a significant target of zinc signaling. Increased intracellular zinc can lead to the phosphorylation and activation of ERK1/2. nih.govnih.gov The mechanism appears to involve upstream components, with evidence pointing towards Ras as a potential signaling node through which zinc exerts its effects, rather than through direct activation of the epidermal growth factor receptor (EGFR). nih.gov Conversely, zinc deficiency can also modulate this pathway, often leading to lower phosphorylation of ERK1/2 while increasing the activation of stress-responsive MAPKs like JNK and p38. nih.govconicet.gov.ar
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical cascade modulated by zinc. Zinc can promote the activation of this pathway, leading to the phosphorylation of Akt. nih.govnih.govresearchgate.net The mechanisms underlying this activation are multifaceted. One proposed mechanism is the inhibition of phosphatases that negatively regulate the pathway, such as Phosphatase and Tensin Homolog (PTEN). nih.govphysiology.org Zinc-induced inactivation of PTEN can lead to sustained Akt phosphorylation. physiology.orgresearchgate.net Additionally, zinc may activate the PI3K/Akt pathway by stimulating upstream receptor tyrosine kinases. nih.gov This pathway is involved in zinc-mediated enhancement of intestinal barrier function and cardioprotection. nih.govnih.gov
Src Family Kinases: Zinc ions can directly influence the activity of Src family kinases (SFKs). Brief exposure of cortical neurons to zinc has been shown to induce the phosphorylation of Src kinase. nih.govnih.govpnas.org This activation of SFKs can, in turn, lead to the phosphorylation of downstream targets like the NMDA receptor subunits, thereby up-regulating their activity. nih.govnih.gov This suggests a biphasic role for zinc in neuronal signaling: an initial acute modulation followed by a delayed, SFK-mediated change in receptor function. nih.govnih.gov
| Kinase Pathway | Effect of Increased Zinc | Proposed Mechanism of Action |
| MAPK/ERK | Activation (Increased Phosphorylation) | Activation of upstream signaling nodes (e.g., Ras) nih.gov |
| PI3K/Akt | Activation (Increased Phosphorylation) | Inhibition of phosphatases (e.g., PTEN), Activation of receptor tyrosine kinases nih.govphysiology.org |
| Src Family Kinases | Activation (Increased Phosphorylation) | Direct or indirect induction of Src phosphorylation nih.govnih.gov |
Zinc-Sensing G Protein-Coupled Receptors (e.g., GPR39)
Beyond entering the cell, extracellular zinc can act as a first messenger by activating specific cell surface receptors. The most well-characterized of these is G protein-coupled receptor 39 (GPR39), which functions as a specific zinc-sensing receptor (ZnR). nih.govnih.govsemanticscholar.orgimrpress.com
Activation of GPR39 by extracellular zinc ions initiates a signaling cascade through the Gαq subunit. semanticscholar.orgimrpress.com This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) 1,4,5-trisphosphate (IP3). nih.gov IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of calcium from intracellular stores. nih.govnih.govbohrium.com This GPR39-mediated pathway effectively translates an extracellular zinc signal into an intracellular calcium signal, linking the homeostasis of these two important signaling ions. nih.govbohrium.com The zinc-binding sites on GPR39 have been identified as specific histidine and aspartate residues, and their sensitivity to zinc is modulated by extracellular pH. nih.govencyclopedia.pub This signaling axis is crucial in tissues where zinc plays a key physiological role, such as the skin, digestive system, and brain, regulating processes like cell proliferation and ion transport. nih.govsemanticscholar.org
Immunomodulatory Roles via Toll-like Receptor and T-cell Receptor Pathways
Zinc homeostasis and signaling are intricately linked with the function of the immune system, particularly through the modulation of key receptor pathways.
Toll-like Receptor (TLR) Pathway: TLR signaling, a cornerstone of the innate immune response, is influenced by cellular zinc status. For instance, stimulation of dendritic cells (DCs) with the TLR4 agonist lipopolysaccharide (LPS) alters the expression of zinc transporters, leading to a decrease in the concentration of intracellular free zinc. researchgate.net This reduction in available zinc is not merely a consequence of activation but is itself a signaling event that influences DC maturation and function. Mimicking this zinc decrease with a chelator can replicate some effects of LPS, while zinc supplementation can inhibit LPS-induced DC activation. researchgate.net
T-cell Receptor (TCR) Pathway: Zinc acts as an ionic signaling molecule in adaptive immunity following T-cell activation. Upon TCR engagement, there is a rapid influx of zinc into the T-cell cytoplasm, a process mediated by the ZIP6 transporter. nih.govscilit.comresearchgate.net This localized increase in zinc concentration enhances TCR signaling, partly by inhibiting the recruitment of the phosphatase SHP-1 to the TCR activation complex. nih.govnih.gov The inhibition of this negative regulator leads to augmented phosphorylation of downstream targets like ZAP70 and a more sustained calcium influx, ultimately lowering the threshold for T-cell activation. nih.govnih.gov
Interplay with Calcium and Redox Signaling Systems
Zinc signaling does not occur in isolation but is deeply intertwined with other major intracellular signaling modalities, namely calcium and redox systems.
Interplay with Calcium Signaling: There is extensive crosstalk between zinc and calcium signaling pathways. As described, extracellular zinc can mobilize intracellular calcium via the GPR39 receptor. nih.govpnas.org Conversely, intracellular calcium mobilization can affect the distribution of cellular zinc. nih.govpnas.org For example, nitric oxide induced by calcium signals can trigger the release of zinc from metallothioneins. nih.govpnas.org Furthermore, zinc ions can directly modulate the activity of calcium channels, such as the IP3R1 receptor, which is crucial for the calcium oscillations required during egg fertilization. elifesciences.org This reciprocal relationship allows for complex and coordinated regulation of cellular processes.
Interplay with Redox Signaling: Zinc and redox signaling are linked through their mutual interaction with protein thiol groups, particularly cysteine residues. nih.gov Zinc itself is redox-inactive in biological systems, but its binding to thiols can be reversed by oxidation. nih.gov Reactive oxygen species (ROS) can oxidize the cysteine-rich protein metallothionein, causing the release of bound zinc and thereby translating a redox signal into a "zinc signal". nih.govahajournals.org This released zinc can then interact with various protein targets, including protein tyrosine phosphatases, modulating their activity. nih.gov In turn, zinc binding to thiol groups can protect them from irreversible oxidation. nih.gov This intricate triad (B1167595) of zinc, ROS, and protein thiols forms a critical nexus for cellular signaling, particularly in the response to oxidative stress. nih.govnih.govmdpi.com
Mechanistic Elucidation of this compound Involvement in Cellular Processes
The this compound (Zn²⁺) is a pivotal player in a multitude of fundamental cellular activities. Its involvement is not merely passive; it actively modulates signaling pathways and enzymatic functions that govern the life and death of a cell. The following sections delve into the specific mechanisms by which zinc ions exert their influence on critical cellular processes.
Regulation of Cell Cycle Progression and Proliferation
Zinc is indispensable for cell proliferation and the orderly progression of the cell cycle. nih.govnih.gov Its regulatory roles are multifaceted, impacting various checkpoints and enzymatic processes essential for cell division. elifesciences.org Zinc deficiency can halt cell proliferation, leading to cell cycle arrest. nih.gov
An increase in cytosolic zinc is crucial during the mid-G1 phase to induce the expression of cyclins and other gene products necessary for the cell to enter the DNA synthesis (S) phase. researchgate.net Zinc is a structural component of numerous proteins involved in DNA replication, including DNA and RNA polymerases. nih.govelifesciences.org Consequently, zinc limitation can cause cells to stall in the S-phase, leading to defective DNA synthesis and an increase in DNA damage. nih.gov
Furthermore, zinc is required for the transition from the G2 phase to mitosis (M phase). nih.gov The metalloprotein Cdc25C, which contains a critical zinc-binding site, is a key phosphatase that activates the Cyclin B/cdk1 complex. This activation is a prerequisite for the cell to enter mitosis. nih.gov The tumor suppressor protein p53, a zinc-binding transcription factor, also plays a crucial role. In response to DNA damage, p53 can halt the cell cycle in the G1 phase by inducing the transcription of the cyclin-dependent kinase inhibitor p21, allowing time for DNA repair. nih.govelifesciences.org
Table 1: Zinc-Dependent Proteins in Cell Cycle Regulation
| Protein | Function in Cell Cycle | Consequence of Zinc Dysregulation |
|---|---|---|
| DNA/RNA Polymerases | Essential for DNA replication and transcription during S phase. nih.gov | Zinc deficiency impairs their function, leading to S-phase arrest and incomplete DNA synthesis. nih.gov |
| p53 | A transcription factor that regulates cell cycle checkpoints (e.g., G1/S) and induces apoptosis in response to DNA damage. nih.gov | Improper folding or function due to lack of zinc can lead to failed cell cycle arrest and accumulation of mutations. |
| Cdc25C | A phosphatase that activates the Cyclin B/cdk1 complex to initiate mitosis (G2/M transition). nih.gov | Zinc deficiency can inactivate Cdc25C, preventing entry into mitosis. |
| p21 | A cyclin-dependent kinase inhibitor, transcriptionally regulated by p53, that causes G1 phase arrest. nih.govelifesciences.org | Disrupted p53 function due to zinc status can affect p21 levels, leading to improper cell cycle progression. |
Impact on Apoptosis and Inflammatory Responses
The role of zinc ions in programmed cell death, or apoptosis, is complex, exhibiting both anti-apoptotic and pro-apoptotic functions depending on the cellular context and zinc concentration. researchgate.netnih.gov Generally, physiological concentrations of zinc act as a potent inhibitor of apoptosis. nih.gov One of the primary anti-apoptotic mechanisms of zinc is the direct inhibition of caspases, particularly caspase-3, which are the key executioner enzymes in the apoptotic cascade. nih.govresearchgate.net Intracellular zinc depletion has been shown to be a trigger for the activation of caspases-3, -8, and -9, leading to the characteristic features of apoptosis. nih.gov
Conversely, excessively high concentrations of zinc can induce apoptosis. nih.gov This pro-apoptotic effect can be mediated through the mitochondrial pathway, leading to a decrease in mitochondrial membrane potential and subsequent activation of initiator caspases. nih.gov
In the realm of inflammation, zinc is recognized for its significant anti-inflammatory properties. nih.gov A key mechanism is its modulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a central regulator of inflammatory responses. nih.gov Zinc can suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.govnih.gov This is achieved, in part, by increasing the expression of A20, a zinc-finger protein that inhibits NF-κB signaling. nih.gov Zinc deficiency, on the other hand, is associated with a systemic increase in NF-κB activation and heightened inflammatory responses. nih.govfrontiersin.org
Influence on Ion Transport Systems
The maintenance of cellular zinc homeostasis is critical and is meticulously controlled by a sophisticated system of zinc transporters. nih.gov These transporters not only regulate the intracellular concentration of zinc but also interact with and influence other ion transport systems. The two primary families of zinc transporters are the ZnT (SLC30) family, which generally facilitates zinc efflux from the cytoplasm to the extracellular space or into organelles, and the ZIP (SLC39) family, which transports zinc into the cytoplasm. nih.govresearchgate.net
There is evidence of functional crosstalk between zinc transporters and other ion channels. For example, the ZnT-1 transporter can regulate the activity of L-type calcium channels (LTCC). nih.gov Expression of ZnT-1 has been shown to reduce Zn²⁺ influx through these calcium channels, thereby influencing intracellular calcium signaling, which is itself a critical component of numerous cellular processes. nih.gov The intricate balance maintained by these transporters ensures that zinc is available for its biological roles without reaching cytotoxic levels, and their interplay with other ion transport systems highlights the integrated nature of cellular ion homeostasis. nih.govfrontiersin.org
Mechanistic Basis of this compound Dyshomeostasis in Pathophysiological States
Disruptions in the tightly regulated balance of zinc ions, known as dyshomeostasis, are implicated in the progression of numerous diseases. nih.gov This imbalance can manifest as either zinc deficiency or excess, both of which can lead to pathological consequences by altering the function of zinc-dependent proteins and signaling pathways. nih.govnih.gov
Aberrant Activity of Zinc Metalloenzymes in Disease Progression
Zinc is a critical cofactor for the structure and catalytic activity of over 300 enzymes. nih.gov When zinc homeostasis is disturbed, the activity of these zinc metalloenzymes can become aberrant, contributing significantly to disease progression. nih.govnih.gov
A prominent example is the family of Matrix Metalloproteinases (MMPs), which are zinc-dependent endopeptidases responsible for degrading components of the extracellular matrix (ECM). nih.govchondrex.com The activity of MMPs is crucial for physiological processes like tissue remodeling and wound repair. frontiersin.org However, their dysregulation is a hallmark of many pathological conditions, including cancer, arthritis, and cardiovascular diseases. nih.govfrontiersin.org In cancer, overexpressed MMPs, such as MMP-2 and MMP-9, facilitate tumor invasion and metastasis by breaking down the ECM, allowing cancer cells to spread to distant sites. chondrex.comfrontiersin.org Similarly, in rheumatoid arthritis, MMPs contribute to the destruction of cartilage in the joints. chondrex.com The balance between MMPs and their endogenous inhibitors, the Tissue Inhibitors of Metalloproteinases (TIMPs), is critical, and a shift in this balance towards excessive MMP activity is a key factor in the pathology of these diseases. nih.gov
Table 2: Role of Aberrant Zinc Metalloenzyme Activity in Disease
| Metalloenzyme Family | Example(s) | Role in Disease Progression | Associated Diseases |
|---|---|---|---|
| Matrix Metalloproteinases (MMPs) | MMP-2, MMP-9, MMP-13, MMP-14 nih.govchondrex.com | Degradation of extracellular matrix, promoting cell invasion, migration, and angiogenesis. frontiersin.orgnih.govrsc.org | Cancer (invasion and metastasis), Rheumatoid Arthritis (cartilage destruction), Glioblastoma. chondrex.comfrontiersin.orgnih.gov |
| Carbonic Anhydrases (CAs) | CA IX | Overexpression contributes to tumor acidification, promoting cancer cell survival and proliferation. frontiersin.org | Various cancers including lung and colorectal cancer. frontiersin.org |
| Histone Deacetylases (HDACs) | Class II HDACs | Aberrant activity leads to changes in gene expression that can promote tumorigenesis. frontiersin.org | Lung, colon, prostate, and breast cancer. frontiersin.org |
Disruption of this compound Signaling in Cellular Disorders
Beyond its role in metalloenzymes, zinc also functions as an intracellular signaling molecule, a "second messenger," that modulates various signaling cascades. nih.gov The disruption of these zinc-dependent signaling pathways is a key mechanistic feature in a range of cellular disorders, including cancer and neurodegenerative diseases. nih.govnih.gov
This disruption often stems from the altered expression or function of the ZIP and ZnT transporter families, leading to abnormal intracellular zinc levels. nih.govresearchgate.net For instance, in several types of cancer, including pancreatic and breast cancer, the overexpression of certain ZIP transporters (like ZIP4 and ZIP7) has been observed. nih.govnih.gov This leads to an increase in intracellular zinc, which can aberrantly activate signaling pathways involved in cell proliferation and survival, such as those mediated by tyrosine kinases, thus promoting tumor growth. nih.govsemanticscholar.org
In the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease, zinc dyshomeostasis is also a contributing factor. nih.govmdpi.com Unregulated release and accumulation of zinc in neurons can be neurotoxic, contributing to oxidative stress, mitochondrial dysfunction, and protein misfolding—key pathological features of these conditions. frontiersin.orgmdpi.com For example, zinc has been shown to promote the aggregation of amyloid-beta peptide, a hallmark of Alzheimer's disease. mdpi.com Therefore, the disruption of precise zinc signaling, whether through transporter dysfunction or other causes, can have profound effects on cellular health and is a critical factor in the pathophysiology of many diseases. nih.govresearchgate.net
Molecular Mechanisms of Zinc Complex Bioactivity (e.g., Antiproliferative, Cytotoxic, Antioxidant Effects)
Antiproliferative and Cytotoxic Effects
A primary focus of zinc complex research is their potential as anticancer agents. Numerous studies have demonstrated that zinc complexes exhibit significant cytotoxic and antiproliferative activity against a variety of cancer cell lines. This activity is often attributed to the ability of the complex to induce programmed cell death (apoptosis) and to halt the cell cycle, thereby preventing cancer cell proliferation.
The cytotoxicity of zinc complexes is typically evaluated by determining their half-maximal inhibitory concentration (IC₅₀), which is the concentration of a substance required to inhibit the growth of a cell population by 50%. Lower IC₅₀ values indicate greater cytotoxic potency. Research has shown that the structure of the ligand, the geometry of the complex, and its lipophilicity can significantly influence its cytotoxic efficacy. nih.govresearchgate.net For instance, some zinc complexes have shown cytotoxicity comparable to or even exceeding that of established chemotherapy drugs like cisplatin, while often exhibiting lower toxicity towards normal, non-cancerous cells. nih.govmdpi.com
Table 1: Cytotoxicity (IC₅₀ in µM) of Various Zinc Complexes Against Selected Cancer Cell Lines
| Zinc Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Complex 10 (with phen ligand) | A549 (Lung) | 1.369 | nih.gov |
| Complex 10 (with phen ligand) | HeLa (Cervical) | 2.129 | nih.gov |
| Complex 4b (with phen derivative) | HeLa (Cervical) | 12.4 | nih.gov |
| Complex 4b (with phen derivative) | KB (Oral) | 15.2 | nih.gov |
| [ZnCl₂(terpy)] | HCT-116 (Colon) | 10 (after 24h) | researchgate.net |
| [ZnCl₂(terpy)] | MDA-MB-231 (Breast) | 23 (after 72h) | researchgate.net |
| Complex 12 (with phendione) | MDA-MB-231 (Breast) | 0.5 (after 72h) | nih.gov |
| Complex 13 (with phendione) | MDA-MB-231 (Breast) | 0.4 (after 72h) | nih.gov |
| Zinc Oxide Nanoparticles (ZnO NPs) | MCF-7 (Breast) | 12.7 | mdpi.com |
| Zinc Oxide Nanoparticles (ZnO NPs) | HepG2 (Liver) | 33.9 | mdpi.com |
The molecular mechanisms driving these cytotoxic effects are diverse:
Induction of Apoptosis: A key mechanism is the activation of apoptosis, or programmed cell death. Zinc complexes can trigger this process through various signaling pathways. Treatment of cancer cells with zinc compounds has been shown to lead to the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases, which are proteases that execute the apoptotic process. nih.gov The regulation of the B-cell CLL/lymphoma 2 (Bcl-2) family of proteins is also critical. Zinc treatment can alter the ratio of pro-apoptotic proteins (like BAX) to anti-apoptotic proteins (like Bcl-2), tipping the balance in favor of cell death. nih.gov For example, zinc oxide nanoparticles (ZnO NPs) have been shown to upregulate pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2 in breast cancer cells. mdpi.com
Cell Cycle Arrest: Zinc complexes can inhibit cancer cell proliferation by causing cell cycle arrest at specific checkpoints, preventing the cells from dividing. mdpi.com Studies have demonstrated that zinc compounds can induce arrest in the G1, S, or G2/M phases of the cell cycle. embopress.orgnih.govmdpi.com For instance, an oyster peptide-zinc complex was found to induce S-phase arrest in HepG2 liver cancer cells. mdpi.com This arrest is often mediated by the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). mdpi.com
Generation of Reactive Oxygen Species (ROS): Some zinc complexes exert their cytotoxic effects by increasing intracellular levels of reactive oxygen species (ROS). mdpi.com While zinc itself is generally considered an antioxidant, certain complexes, particularly zinc oxide nanoparticles, can induce oxidative stress within cancer cells. mdpi.com This excessive ROS production can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell death. mdpi.comnih.gov
Antioxidant Effects
Paradoxically, while some zinc complexes can be pro-oxidant in cancer cells, the this compound itself is a crucial component of the cellular antioxidant defense system. researchgate.net Zinc is a redox-inactive metal, meaning it does not directly participate in oxidation-reduction reactions. Its antioxidant properties are therefore indirect and are exerted through several key mechanisms:
Cofactor for Antioxidant Enzymes: Zinc is an essential structural and catalytic cofactor for key antioxidant enzymes. Most notably, it is a component of copper-zinc superoxide (B77818) dismutase (SOD1 and SOD3), an enzyme that catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide. researchgate.netmdpi.com
Regulation of Antioxidant Enzyme Activity: Beyond its role as a cofactor, zinc can increase the activity and expression of other antioxidant enzymes, such as catalase (CAT) and glutathione peroxidase (GPx). researchgate.net These enzymes are responsible for detoxifying hydrogen peroxide and other hydroperoxides.
Inhibition of Pro-oxidative Enzymes: Zinc can inhibit the activity of enzymes that generate ROS, such as NADPH oxidase (NOX). researchgate.net By reducing the production of oxidants, zinc helps maintain cellular redox balance.
Induction of Metallothionein: Zinc is a potent inducer of metallothioneins (MTs), a family of cysteine-rich, metal-binding proteins. researchgate.netnih.gov The sulfhydryl groups in the cysteine residues of MTs are excellent scavengers of free radicals, particularly hydroxyl radicals. nih.gov
Protection of Sulfhydryl Groups: Zinc ions can bind to the sulfhydryl (-SH) groups of proteins, protecting them from oxidation. This action helps to preserve the structure and function of proteins that would otherwise be damaged by oxidative stress. nih.gov
These mechanisms collectively allow zinc to act as a pro-antioxidant mediator, contributing to the maintenance of redox homeostasis and protecting cells from oxidative damage. nih.govresearchgate.net
Computational Methodologies in Zinc Ion Research
Molecular Simulations and High-Throughput Screening for Zinc Ion Systems
Molecular simulations and high-throughput screening are powerful computational techniques that enable the rapid evaluation and prediction of material properties and biological interactions involving zinc ions. These methods are crucial for navigating the vast chemical space to identify promising candidates for various applications.
The quest for advanced energy storage solutions has spurred significant interest in aqueous zinc-ion batteries (ZIBs) due to their low cost, high safety, and environmental friendliness. researchgate.netwustl.eduacs.orgnih.gov Computational design and high-throughput screening have become pivotal in overcoming challenges such as sluggish diffusion of Zn²⁺ and identifying optimal electrode and electrolyte materials. researchgate.netacs.org
Machine learning frameworks are being employed to explore vast databases of zinc-containing compounds for suitable cathode materials. acs.orgnih.govacs.org For instance, a two-step machine learning approach has been used to screen thousands of zinc compounds from the Materials Project database to predict key electrochemical properties like average voltage and gravimetric capacity. acs.orgnih.govacs.org This methodology can significantly accelerate the discovery of efficient and stable cathode materials, paving the way for high-performance energy storage solutions. acs.orgnih.gov After an initial prediction of numerous potential electrodes, further screening criteria are applied to identify the most promising candidates based on voltage, specific capacity, electronic conductivity, safety, stability, cost, and abundance. nih.gov
Molecular dynamics (MD) simulations are also utilized to understand the intricate processes at the electrode-electrolyte interface, which are often prone to side reactions. researchgate.net By simulating the behavior of aqueous electrolytes, researchers can gain insights into properties like ion conductivity and design electrolyte formulas that prevent freezing at low temperatures while maintaining good performance. acs.orgnih.gov For example, MD simulations have been used to study zinc sulfate (B86663) aqueous solutions with acetonitrile (B52724) as an additive, providing a molecular-level understanding of the liquid's dynamics and structural properties. nd.edu Furthermore, artificial intelligence-driven approaches, using graph neural networks, have been employed to screen tens of thousands of organic molecules as potential electrolyte additives to mitigate issues like zinc dendrite formation. nih.gov
Table 1: High-Throughput Screening Findings for Zinc-Ion Battery Cathode Materials
| Screening Method | Database/Compound Set Size | Key Properties Predicted/Screened | Outcome | Reference |
|---|---|---|---|---|
| Two-step Machine Learning | 6858 zinc-containing compounds | Average voltage, gravimetric capacity, stability, cost | Identified 18 promising electrode materials | acs.orgnih.gov |
| AI-driven Graph Neural Network | 75,024 organic molecules | Adsorption energies on Zn surface, redox potentials, water solubility | Identified 48 promising electrolyte additives, with experimental validation for cyanoacetamide and hydantoin | nih.gov |
| First-principles calculations | Not specified | Diffusion energy barrier of zinc ions | Introduction of aluminum ions (e.g., in AlVO₄) effectively reduces the diffusion energy barrier |
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com It has proven to be a powerful tool for studying the fundamental processes of this compound intercalation and diffusion in battery materials, which are critical for battery performance. researchgate.netwustl.edu DFT calculations help in understanding the intrinsic properties of battery materials and the electrochemical reaction mechanisms. wustl.edu
The significant electrostatic repulsion of the this compound can lead to slow kinetics for its insertion into cathode materials. researchgate.net DFT calculations can be used to analyze ion migration paths and evaluate battery performance. wustl.edu For instance, studies have used DFT to investigate the effect of dopants on the negative electrode in secondary zinc-air batteries, revealing that additives like indium and bismuth can suppress the hydrogen evolution reaction. nih.gov Hubbard-corrected DFT (DFT+U) has been used to identify intermediate phases in cathode materials like lithium iron borate, which can cause large overvoltages. acs.org
Furthermore, DFT is employed to study the properties of various cathode materials, such as V₂O₅, and understand the role of structural components, like water, during Zn²⁺ intercalation. By calculating properties like adsorption energies, researchers can screen for suitable anode materials. For example, a DFT study on heteroatom-doped pyrazine (B50134) as an anode for sodium-ion batteries, a system with similarities to zinc-ion batteries, demonstrated how doping can improve stability and ion intercalation. iieta.org The combination of DFT with other computational techniques provides a comprehensive understanding of the factors governing the electrochemical performance of ZIBs. youtube.com
The this compound is a crucial component in many proteins, where it plays either a catalytic or a structural role. nih.govucl.ac.uk Computational modeling of the active sites of these zinc-binding proteins, or metalloproteins, is essential for understanding their function and for designing molecules that can modulate their activity. nih.govnih.gov
A significant challenge in modeling zinc-binding sites is accurately representing the coordination geometry of the this compound, which is most commonly tetrahedral. nih.gov Computational methods have been developed to predict the structures of zinc-binding proteins by incorporating this geometric information. nih.gov These methods often start from existing protein structures and use molecular dynamics (MD) simulations to explore the conformational space of the active site. nih.gov
Machine learning approaches are also being used to predict zinc-binding sites from both protein sequences and structures. nih.govoup.com For example, predictors have been developed using datasets of known zinc-binding sites to identify the most common families of these sites. nih.gov These computational tools are significantly faster than experimental methods and can guide further experimental investigation. nih.gov In silico studies have also been conducted on a proteome-wide scale to identify all potential iron-, zinc-, and copper-binding proteins in various organisms. nih.govfrontiersin.orgnih.gov These systematic approaches help in the functional annotation of proteins and can reveal their roles in various biological processes. frontiersin.orgnih.gov The active site of a zinc-containing enzyme, such as carbonic anhydrase, features a this compound that is key to its catalytic mechanism. researchgate.net
In Silico Studies of Zinc-Ligand Interactions and Enzyme Inhibition
The interaction between zinc ions and ligands within the active sites of enzymes is a primary focus for drug design. In silico studies provide a detailed view of these interactions, facilitating the development of potent and specific enzyme inhibitors.
Many therapeutic drugs target zinc-containing enzymes, known as metalloenzymes. nih.govreadthedocs.io The development of inhibitors for these enzymes often involves designing a molecule with a specific chemical moiety, a Zinc Binding Group (ZBG), that can effectively chelate the catalytic this compound. nih.govfrontiersin.org Computational methods are extensively used to explore and identify novel ZBGs with improved properties. nih.govsemanticscholar.orgnih.gov
Histone deacetylases (HDACs) are a prominent class of zinc-dependent enzymes and are important drug targets. nih.govmdpi.com Many existing HDAC inhibitors utilize a hydroxamic acid group as the ZBG; however, this group can have unfavorable pharmacokinetic properties. nih.govnih.gov This has prompted a search for alternative ZBGs. nih.govmdpi.com Computational studies, using methods like M05-2X calculations on small model active sites followed by hybrid QM/MM calculations on the full enzyme, have been used to prospectively screen libraries of fragments for potential bidentate zinc binders. nih.govsemanticscholar.orgnih.gov These studies have explored a variety of chemical groups to find replacements for the hydroxamic acid moiety. nih.govmdpi.com For instance, a computational study of approximately 50 ZBGs was conducted in a prospective fashion to identify new candidates. nih.gov
The design of these enzyme modulators also considers the fact that binding to the this compound can lower the pKa of the ligand, meaning weak acids are likely to bind in their deprotonated form. nih.gov The insights gained from these computational explorations are crucial for designing the next generation of metalloenzyme inhibitors. mdpi.comfrontiersin.org
Table 2: Computationally Explored Zinc Binding Groups (ZBGs) for HDAC Inhibition
| ZBG Class | Key Features | Computational Approach | Reference |
|---|---|---|---|
| Hydroxamic acids | Potent, but can have poor pharmacokinetics. | Used as a benchmark for comparison with novel ZBGs. | nih.govnih.gov |
| Amino benzamides | Chelates zinc via the ortho amino group and the amide carbonyl. | Analysis of crystal structures and binding modes. | mdpi.com |
| α-aminocarbonyl groups | Exploration of substitution patterns to tune electronic effects. | Computational studies of binding site models. | nih.gov |
| Various bidentate ligands | Screened a library of ~50 fragments. | Two-stage protocol with M05-2X calculations and QM/MM hybrid calculations. | nih.gov |
Molecular docking is a widely used computational technique for predicting the binding orientation of a small molecule to a protein target. researchgate.net However, docking to metalloproteins, particularly those containing zinc, presents unique challenges due to the complex interactions involving the metal ion. researchgate.netresearchgate.netnih.gov Accurate docking requires specialized force fields and careful consideration of factors like the protonation state of the ligand. nih.govmdpi.comacs.org
Standard docking force fields may not adequately describe the geometry and strength of the coordination bond between a ligand and the this compound. acs.org To address this, specialized force fields like AutoDock4Zn have been developed, which include specific parameters and functions to model zinc coordination. nih.govreadthedocs.io The optimization of zinc parameters, such as its radius, well depth, and charge, has been shown to improve both the accuracy of the predicted binding pose and the estimation of binding free energy. nih.govresearchgate.net
The protonation state of the ZBG is another critical factor. mdpi.com For example, in the case of HDAC inhibitors with a hydroxamic acid group, it is crucial to determine whether the group is protonated or deprotonated upon binding. researchgate.netmdpi.com Studies have shown that using the deprotonated state of hydroxamic acid ligands in docking simulations of HDACs leads to a stronger correlation with experimental data. researchgate.netmdpi.com This highlights the importance of correctly modeling the protonation state for accurate predictions of binding affinity and for the successful virtual screening of large compound libraries. mdpi.com
Quantum Chemical Analysis of Electronic Structure and Properties of Zinc Complexes
Quantum chemical analysis serves as a powerful tool for elucidating the intricate electronic structures and predicting the diverse properties of zinc complexes. Methods such as Density Functional Theory (DFT), Møller-Plesset second-order perturbation theory (MP2), and Coupled-Cluster (CC) theory are extensively employed to model these systems. nih.govacs.org These computational techniques provide deep insights into the nature of chemical bonding, orbital energies, and the geometric arrangements of ligands around the this compound.
DFT calculations are frequently used to investigate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.govnih.gov The energy gap between these frontier orbitals is crucial for understanding the electronic and photophysical properties of zinc complexes, such as their stability and luminescence. nih.gov For instance, studies on zinc bacteriochlorin (B1244331) arrays have shown that the HOMO-LUMO gap and, consequently, the electronic interactions can be tuned by modifying the linker between the macrocycles. nih.gov Steric hindrance plays a significant role; less hindered linkers like alkynes lead to stronger electronic interactions and smaller energy gaps compared to more hindered aryl-based linkers. nih.gov
Researchers also use quantum chemistry to analyze the structural stability and photophysical properties of luminescent zinc complexes, which are important materials for organic light-emitting diodes (OLEDs). acs.org For example, a theoretical analysis of bis(2-(2-hydroxyphenyl)benzothiazolate)zinc (Zn(BTZ)₂) revealed that its dimeric form is energetically more stable than the monomeric form and provided insights into the localization of molecular orbitals. acs.org The choice of computational method and basis set is critical for accuracy. Comparisons between various density functionals (like TPSSTPSS and B3LYP) and ab initio methods (MP2, CCSD(T)) against experimental data for heats of formation have shown that performance can vary significantly depending on the specific zinc complex being studied. nih.govacs.org
| Computational Method | Zinc System Studied | Properties Investigated | Key Finding | Source |
|---|---|---|---|---|
| Density Functional Theory (DFT), MP2, CCSD(T) | Simple ZnX complexes (e.g., ZnO, ZnS, ZnCl₂) | Heats of formation, geometries | TPSSTPSS and TPSSKCIS functionals provided the most accurate heats of formation compared to experimental values. | nih.govacs.org |
| Density Functional Theory (DFT) | Bis(2-(2-hydroxyphenyl)benzothiazolate)zinc (Zn(BTZ)₂) | Electronic structure, structural stability | The dimeric structure [Zn(BTZ)₂]₂ is energetically more stable than the monomer, with localized molecular orbitals. | acs.org |
| DFT, Energy-Based Fragmentation (EBF) | Zinc bacteriochlorin (ZnBC) molecular arrays | Ground state electronic structure, HOMO-LUMO gaps | Steric hindrance between the ZnBC unit and the linker directly correlates with the degree of electronic interaction. | nih.gov |
| DFT | Heteroleptic Zn(II) complexes with benzoylacetone (B1666692) and dithiocarbamate | Geometry, electronic and thermodynamic parameters, HOMO-LUMO energies | The stability of the metal complexes was predicted based on thermodynamic parameters and spin density distributions. | nih.gov |
Theoretical Design of this compound Fluorescent Probes and Biosensors
Computational chemistry plays a pivotal role in the rational design of fluorescent probes and biosensors for the selective detection of zinc ions. nih.govresearchgate.net Theoretical methods, particularly quantum chemical calculations, allow researchers to predict the photophysical responses of a molecule upon binding with Zn²⁺ before undertaking complex synthesis. nih.govelectronicsandbooks.com This predictive power accelerates the development of highly sensitive and selective sensors for applications in biology and medicine. nih.govnih.gov
The design of these probes often relies on specific fluorescence-quenching and fluorescence-enhancing mechanisms that are modulated by the presence of Zn²⁺. Common mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT). nih.govtandfonline.com For example, in a PET-based sensor, the fluorescence is initially quenched by an electron transfer process. Upon coordination with Zn²⁺, this PET process is inhibited, leading to a significant enhancement in fluorescence intensity. nih.govtandfonline.com Computational studies can model these processes by analyzing changes in the electronic structure and orbital energies of the probe molecule before and after complexation with zinc. nih.govtandfonline.com
Quantum chemical methods have been successfully used to design two-photon fluorescent probes, which are advantageous for deep-tissue imaging. nih.govelectronicsandbooks.com Theoretical calculations can predict how the one-photon and two-photon absorption (TPA) cross-sections of a probe will change upon binding to Zn²⁺. For a series of probes using N,N-di(2-picolyl)ethylenediamine (DPEN) as the recognition group, it was predicted that TPA cross-section would greatly increase upon coordination with a this compound, providing a theoretical foundation for synthesizing new and improved probes. nih.gov Similarly, studies on Salen-based probes have used computational analysis to understand how substituents on the ligand can be used to fine-tune the luminescence properties for ratiometric detection. electronicsandbooks.com
| Probe Design/Recognition Group | Sensing Mechanism | Computational Method | Predicted Outcome | Source |
|---|---|---|---|---|
| N,N-di(2-picolyl)ethylenediamine (DPEN) based | Photoinduced Electron Transfer (PET) | Quantum Chemical Method | Significant increase in fluorescence emission and two-photon absorption (TPA) cross-section upon Zn²⁺ coordination. | nih.gov |
| Salen-based ligands | Intramolecular Charge Transfer (ICT) | Quantum Chemical Method | Coordination with Zn²⁺ leads to a decrease in the TPA cross-section, enabling ratiometric detection. | electronicsandbooks.com |
| Schiff base (2-Hydroxy-1-naphthaldehyde and 2-aminothiazole) | Intramolecular Charge Transfer (ICT) | Density Functional Theory (DFT) | Charge transfer from donor to acceptor upon photoexcitation is modulated by Zn²⁺ binding, enhancing fluorescence. | tandfonline.com |
| Coumarin-hydrazone derivative | Excited-State Intramolecular Proton Transfer (ESIPT) | Theoretical Calculations | Zn²⁺ complexation inhibits the ESIPT process and C=N isomerization, resulting in enhanced fluorescence. | tandfonline.com |
Computational Thermodynamics and Kinetics of this compound Complexation
Computational thermodynamics provides essential quantitative data on the stability and formation of this compound complexes. Methods ranging from DFT to high-level ab initio calculations like CCSD(T) are used to determine key thermodynamic parameters such as binding energy, enthalpy of formation (ΔHf), and Gibbs free energy (ΔG). nih.govresearchgate.net These calculations are vital for understanding the driving forces behind zinc binding in biological systems, such as metalloproteins, and in synthetic coordination chemistry. acs.orgresearchgate.net
The accuracy of these calculations is highly dependent on the level of theory and the basis set employed. Studies benchmarking various DFT functionals and other methods against experimental heats of formation for a range of simple zinc complexes have found that no single method is universally superior for all systems. nih.govacs.org For example, while the TPSSTPSS density functional showed excellent accuracy for many ZnX complexes, it performed poorly for ZnCH₃. acs.org Similarly, while methods like B3LYP are reliable for organic compounds, their performance for transition metal complexes like those of zinc requires careful validation. nih.gov
Energy decomposition analysis can further dissect the nature of the zinc-ligand interactions, separating contributions from electrostatics, polarization, and other quantum effects. acs.org Such analyses have revealed that polarization and electrostatics are highly dependent on the type of ligand coordinating the this compound. acs.org Free energy calculations, often employing multiscale models like QM/MM, are used to map the energy landscapes of complex processes, such as the transport of a this compound through a protein channel. researchgate.netnumberanalytics.com These simulations can reveal energy barriers and stable binding sites along a permeation pathway, providing mechanistic insights that are difficult to obtain experimentally. researchgate.net
| Zinc Complex/System | Thermodynamic Property | Computational Method | Calculated Value (kcal/mol) | Experimental Value (kcal/mol) | Source |
|---|---|---|---|---|---|
| ZnO | Heat of Formation (ΔHf) | TPSSTPSS/aug-cc-pVTZ | -5.6 | -5.9 | nih.gov |
| ZnS | Heat of Formation (ΔHf) | TPSSTPSS/aug-cc-pVTZ | 29.9 | 30.1 | nih.gov |
| ZnH | Heat of Formation (ΔHf) | CCSD(T)/cc-pVTZ | 24.7 | 25.9 | acs.org |
| Zn(CH₃)₂ | Heat of Formation (ΔHf) | PBEPBE/aug-cc-pVTZ | 12.5 | 12.4 | acs.org |
| Zn(II) complexation by hydroxide (B78521) | Reaction Free Energy | DFT | -30.12 to -16.943 | N/A | shahroodut.ac.ir |
The behavior of the this compound in solution, particularly in aqueous environments, is governed by its solvation structure—the arrangement of solvent molecules in its immediate vicinity. Computational methods, especially molecular dynamics (MD) simulations and DFT calculations, are indispensable for investigating and understanding the regulation of this solvation sheath. lbl.govrsc.org This research is particularly critical for the development of aqueous zinc-ion batteries (AZIBs), where the Zn²⁺ solvation structure profoundly impacts battery performance, including ion transport, dendrite formation, and side reactions. researchgate.netacs.org
In standard aqueous electrolytes, the Zn²⁺ ion is typically coordinated by six water molecules, forming the [Zn(H₂O)₆]²⁺ complex. researchgate.netmdpi.com This hydrated structure can lead to issues like water decomposition and proton (H⁺) co-intercalation into the battery's cathode, which degrades performance. lbl.govacs.org Computational studies have demonstrated that by engineering the electrolyte—for instance, by creating "water-in-salt" electrolytes (WiSE) or adding co-solvents and additives—the Zn²⁺ solvation sheath can be fundamentally altered. lbl.govpnas.org
MD simulations can reveal how additives like polyethylene (B3416737) glycol (PEG) or 2,2,2-trifluoroethanol (B45653) (TFE) displace water molecules from the primary solvation shell, reduce the amount of "free" water, and modify the hydrogen-bonding network. lbl.govpnas.org These changes can suppress proton intercalation and facilitate more efficient Zn²⁺ desolvation at the anode surface, which is crucial for preventing the growth of zinc dendrites. acs.orgpnas.org DFT calculations complement these simulations by quantifying the binding energies between Zn²⁺ and different solvent or anion species, explaining why certain additives are more effective at modulating the solvation environment. pnas.orgresearchgate.net For example, calculations showed that the adsorption energy of an additive on the zinc anode surface was significantly stronger than that of water, indicating its role in creating a protective interface. researchgate.net
| Electrolyte System | Computational Method | Focus of Study | Key Finding | Source |
|---|---|---|---|---|
| ZnCl₂ "water-in-salt" electrolyte (WiSE) | Experimental & Computational | Zn²⁺ vs H⁺ intercalation | The absence of free water and strong Zn²⁺–H₂O interaction in WiSE suppresses H⁺ intercalation. | lbl.govacs.org |
| PEG-based hybrid electrolyte | Experimental & Computational | Solvation sheath engineering | Optimized Zn²⁺ solvation sheath with low free water content suppresses H⁺ intercalation and improves plating/stripping reversibility. | lbl.govacs.org |
| ZnCl₂ with 2,2,2-trifluoroethanol (TFE) additive | MD Simulations, DFT | Ionic association and solvation structure | TFE alters the solvation structure from large aggregate clusters to smaller parts, enhancing ion migration and suppressing H₂O ionization. | pnas.org |
| Aqueous electrolyte with functional additive | DFT | Adsorption energy on Zn anode | The additive had a much stronger adsorption energy (-1.08 eV) on the Zn surface compared to water (-0.23 eV), indicating preferential adsorption. | researchgate.net |
| Aqueous electrolyte with ether co-solvent | Theoretical Calculations | Inhibition of water activity | The ether co-solvent inhibits water activity through hydrogen bonding and coordination effects, accelerating desolvation kinetics. | researchgate.net |
Geochemical Modeling for Environmental this compound Speciation and Mobility
Geochemical modeling is a critical tool for predicting the chemical forms (speciation) and transport of zinc ions in complex environmental systems like soils, sediments, and estuaries. acs.orgnumberanalytics.com The speciation of zinc—its distribution among forms such as the free hydrated ion (Zn²⁺), complexes with organic and inorganic ligands, and solid precipitates—determines its mobility, bioavailability, and potential toxicity. acs.orgnumberanalytics.com Computational models integrate thermodynamic data with environmental parameters like pH, redox potential, and the concentration of dissolved organic matter to simulate these complex equilibria. nih.gov
Several established geochemical models are used for this purpose, including WHAM/Model VII, Visual MINTEQ, and various multisurface models. acs.orgnih.govresearchgate.net These models have been applied to predict free Zn²⁺ concentrations in diverse settings. For instance, a study on low-zinc soils used a multisurface model to show that soil organic matter was the dominant sorbent controlling Zn²⁺ concentration. researchgate.net In estuarine systems, modeling has shown that zinc speciation patterns are highly variable, depending on factors like river flow and season, and that models can successfully predict [Zn²⁺] at high salinities but may struggle in low-salinity, high-organic-matter waters. nih.gov
Beyond speciation, computational models like CXTFIT and Hydrus-1D are employed to simulate the mobility and transport of zinc through porous media such as soil. ijcce.ac.ir These models can describe the breakthrough curves of contaminants and estimate key transport parameters like the retardation factor (R) and the hydrodynamic dispersion coefficient (D). ijcce.ac.ir Studies have used these tools to compare zinc mobility to that of other heavy metals, finding that zinc's retardation factor is often higher than that of cadmium, indicating lower mobility under certain conditions. ijcce.ac.ir Such modeling is essential for risk assessment in contaminated sites and for understanding the biogeochemical cycling of zinc, for example, in response to seasonal wetting and drying of floodplains. nih.gov
| Model/Technique | Environmental System | Objective | Key Finding | Source |
|---|---|---|---|---|
| Multisurface Modeling | Compost | Predict reactive Zn speciation | At low concentrations, Zn solubility is primarily controlled by humic acid (HA). | acs.org |
| WHAM/Model VII, Visual MINTEQ | Estuaries | Simulate zinc speciation ([Zn²⁺]) | Models successfully predicted [Zn²⁺] at high salinities but overestimated it in low-salinity waters, likely due to underestimation of ligand complexation strength. | nih.gov |
| Multisurface Modeling | Low-zinc soils | Predict free Zn²⁺ concentration | Organic matter was the dominant soil sorbent controlling Zn²⁺ concentration; model predictions were validated against experimental data. | researchgate.net |
| CXTFIT, Hydrus-1D | Loamy soil columns | Simulate transport of heavy metals | Both models could accurately describe the transport of zinc, with the retardation factor for Zn being greater than that for Ni and Cd. | ijcce.ac.ir |
| Linear Modeling | Contaminated floodplains | Assess mobilization of porewater Zn | Oxygenation of floodplain sediments during dry periods drives elevated dissolved zinc concentrations year-round. | nih.gov |
Advanced Analytical Approaches for Zinc Ion Characterization
Spectroscopic Techniques for Elemental and Speciation Analysis of Zinc Ions
Spectroscopic methods are foundational for the analysis of zinc ions. They leverage the interaction of electromagnetic radiation with zinc atoms or their compounds to yield both quantitative and qualitative data. These techniques range from atomic spectrometry, which measures total elemental concentration, to molecular spectroscopy, which elucidates the chemical environment of the zinc ion.
Atomic Absorption Spectrometry (AAS) and its variants, along with Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), are robust techniques for quantifying the total zinc concentration in a sample. olympianwatertesting.com
Atomic Absorption Spectrometry (AAS) : This technique measures the absorption of light by free-floating, ground-state atoms. olympianwatertesting.com For zinc analysis, a specific wavelength of light (213.9 nm) is passed through an atomized sample, and the amount of light absorbed is directly proportional to the zinc concentration. jove.comoiv.int Graphite Furnace AAS (GF-AAS) is a highly sensitive method within this category, capable of determining zinc concentrations in diverse biological samples with small volumes. jove.comnemi.gov
Flame Atomic Absorption Spectrometry (FAAS) : A common type of AAS, FAAS uses a flame to atomize the sample. olympianwatertesting.com It is a reliable and simple method for determining zinc concentrations in various samples, including water, food, and oral solutions. nemi.govnih.govpku.edu.cn The technique is applicable for zinc concentrations typically in the range of 10 to 500 µg/L in water samples. nemi.gov
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) : In ICP-OES, a high-temperature argon plasma excites zinc atoms, causing them to emit light at characteristic wavelengths. researchgate.netagriscigroup.us The intensity of this emitted light is measured to determine the zinc concentration. ICP-OES is a multi-element analysis technique, making it more efficient than single-element methods like AAS for analyzing multiple elements simultaneously. olympianwatertesting.comagriscigroup.us It is widely used for the analysis of zinc in environmental samples like seawater and ore. nih.govresearchgate.net
Table 1: Performance Characteristics of AAS and ICP-OES for this compound Analysis
| Technique | Typical Application | Detection Limit (LOD) | Working Range | Key Research Finding |
|---|---|---|---|---|
| FAAS | Water, Food Samples, Oenological Products | 0.24 µg/L (with preconcentration) nih.gov | 10 - 500 µg/L (in water) nemi.gov | Successfully applied for determining zinc in food samples with recoveries greater than 95% after solid-phase extraction. nih.gov |
| GF-AAS | Biological Samples, Low Ionic-Strength Water | ~0.5 µg/L nemi.gov | 0.5 - 40 µg/L nemi.gov | Provides a highly sensitive and effective method for determining zinc concentrations in diverse biological samples, detecting both free and complexed zinc. jove.com |
| ICP-OES | Seawater, Ore Samples, Soil | 0.03 µg/L (with preconcentration) nih.gov | Variable, suitable for trace to major concentrations | A powerful and popular analytical tool for the determination of trace elements, offering a simple, fast, and less expensive method compared to mass spectrometric techniques. researchgate.net |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique used for elemental and isotopic analysis. vitas.no It combines a high-temperature ICP plasma, which ionizes the sample, with a mass spectrometer, which separates and detects the ions based on their mass-to-charge ratio. vitas.no This method offers extremely low detection limits, often at the parts-per-billion (ppb) or parts-per-trillion (ppt) level. vitas.no
High-Resolution ICP-MS (HR-ICP-MS) provides the capability to resolve polyatomic interferences that can affect the accuracy of zinc measurements at specific masses. rsc.orgresearchgate.net For instance, interferences on ⁶⁴Zn can be resolved from species like ³²S¹⁶O₂. nih.gov HR-ICP-MS is crucial for accurate zinc isotope ratio measurements in complex biological matrices like serum, urine, and feces. rsc.orgresearchgate.net
A key application of ICP-MS is in speciation analysis, where it is coupled with separation techniques like High-Performance Liquid Chromatography (HPLC) or Size Exclusion Chromatography (SEC). nih.govrsc.orgthermofisher.com This hyphenated approach allows for the separation and quantification of different zinc species, such as zinc bound to proteins or other ligands, which is vital for understanding its biological roles. nih.govresearchgate.net
Table 2: Applications of ICP-MS in this compound Analysis
| Technique | Application Area | Key Research Finding | Reference |
|---|---|---|---|
| ICP-MS | Pharmaceuticals, Nutritional Assessment | Offers exceptional sensitivity and accuracy for quantifying zinc in drug formulations and biological samples to ensure regulatory compliance and support health standards. | vitas.no |
| HR-ICP-MS | Human Metabolism Studies | Allows for simultaneous measurement of zinc isotope ratios and total zinc content in human samples (feces, urine, serum) with high accuracy, showing good agreement with AAS data for total content. | rsc.orgresearchgate.net |
| SEC-ICP-MS | Speciation in Human Milk | Revealed that zinc species in human milk whey are mainly associated with immunoglobulins and citrate (B86180), a pattern different from that in synthetic formula milks. | nih.gov |
| HPLC-ICP-MS | Speciation in Cell Culture Media | Provides a rapid method to determine the speciation of metals, distinguishing between inorganic ions and ligated species, which can reveal sources of contamination or changes in speciation. | rsc.org |
X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. thermofisher.com The sample is irradiated with high-energy X-rays, causing its constituent elements to emit characteristic secondary (or fluorescent) X-rays. The energy of these emitted X-rays is specific to each element, allowing for qualitative and quantitative analysis.
XRF is a reliable and cost-effective technique for analyzing zinc in a variety of samples, including sulfide (B99878) ores, metal alloys, and coated steel sheets. thermofisher.comrigaku.com Recent studies have demonstrated its potential for analyzing biological samples. For example, portable XRF has been used to measure zinc concentrations in human toenail clippings, showing a reasonable correlation with results from ICP-MS, the "gold standard" technique. nih.gov In agricultural science, XRF has been successfully used as a rapid, non-destructive method for screening zinc content in whole grain samples of pearl millet, which is crucial for biofortification breeding programs. service.gov.uk
Table 3: Comparative Studies Using XRF for Zinc Analysis
| Sample Matrix | XRF Finding | Comparison Method | Correlation (R²) |
|---|---|---|---|
| Human Toenail Clippings | Portable XRF provides a reasonable estimation of zinc concentration. | ICP-MS | 0.68 (between normalized XRF signal and ICP-MS concentration) nih.gov |
| Pearl Millet Grain | XRF-determined concentrations were not significantly different from ICP values. | ICP-OES | 0.96 service.gov.uk |
| Zinc-Coated Steel | Thin film FP quantification by XRF is effective for simultaneous analysis of coating weight and composition. | Chemical Analysis | Strong correlation for both coating weight and iron concentration. rigaku.com |
Neutron Activation Analysis (NAA) is a highly sensitive nuclear analytical technique used for determining the elemental composition of a wide variety of materials. wikipedia.org It operates by bombarding a sample with neutrons, which causes elements within the sample to form radioactive isotopes. As these isotopes decay, they emit gamma rays with characteristic energies and half-lives. By measuring these gamma rays, the identity and concentration of the elements can be determined. wikipedia.org
A key advantage of NAA is that it analyzes the atomic nucleus, making it independent of the chemical form or physical state of the element. wikipedia.org It is also a non-destructive technique, which is particularly valuable for the analysis of precious samples like historical artifacts. wikipedia.org For zinc analysis, NAA can be used to measure stable isotope tracers by observing their radioactive products, such as ⁶⁵Zn, ⁶⁹ᵐZn, and ⁷¹ᵐZn. nih.gov This is particularly useful in metabolic studies where radioactive tracers cannot be used directly. nih.gov The technique has been successfully applied to determine zinc in biological samples like blood, urine, and feces. nih.gov
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for investigating the coordination environment of zinc ions in complexes. This technique measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a fingerprint of the molecule, revealing information about its functional groups and bonding structure.
When a this compound coordinates with a ligand, the vibrational frequencies of the ligand's bonds are altered. By comparing the FT-IR spectrum of a zinc complex with that of the free ligand, researchers can deduce which functional groups are involved in the coordination. For instance, studies on zinc-amino acid complexes have used FT-IR to analyze the interactions between the this compound and the carboxylate and amino groups of the amino acids. rsc.org The technique is also used to characterize the structure of more complex systems, such as zinc-based metal-organic frameworks (MOFs), by identifying the coordination of water molecules and organic linkers to the zinc(II) ion. researchgate.net Computational methods, like Density Functional Theory (DFT), are often used in conjunction with experimental FT-IR to accurately assign vibrational peaks. rsc.org
Table 4: FT-IR Analysis of Zinc Coordination Complexes
| Zinc Complex | Key Spectral Observation | Interpretation | Reference |
|---|---|---|---|
| Zinc-Amino Acid (Glycine, Methionine) | Shifts in the vibrational frequencies of carboxylate and amino groups upon complexation. | Indicates the coordination of these functional groups to the this compound. | rsc.org |
| Zinc-MOF | Absorption bands in the 2900–3450 cm⁻¹ range and disappearance of the N-H bond. | Provides evidence of water molecule coordination to the Zn(II) ion and nitrogen coordination from the ligand. | researchgate.net |
| ZnSO₄ Electrolyte with Additives | Blue shift of the O–H stretching vibration peak. | Indicates a reduction in the amount of free water, confirming modification of the this compound's solvation structure. | acs.org |
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for studying the formation and properties of metal-ligand complexes in solution. The method is based on the absorption of UV or visible light by molecules, which causes electronic transitions. The formation of a complex between a this compound and a chromophoric ligand often results in a new absorption band or a shift in the ligand's existing absorption bands.
By systematically varying the concentrations of the metal ion and the ligand (e.g., using the continuous variations method or mole-ratio method), UV-Vis spectroscopy can be used to determine the stoichiometry (metal-to-ligand ratio) of the resulting complex. sebhau.edu.lypcbiochemres.com Furthermore, the stability and formation constants of zinc complexes can be calculated from the absorbance data. sebhau.edu.lypcbiochemres.com This technique has been employed to study the interaction of zinc(II) ions with various ligands, such as murexide, in different solvent systems to understand how factors like pH and solvent polarity affect complex stability. sebhau.edu.ly It is also used to study the interaction of zinc complexes with biological macromolecules like DNA. nih.gov
Table 5: UV-Vis Spectroscopic Data for Zinc(II) Complexation Studies
| Ligand | Stoichiometry (Zn:Ligand) | Absorption Maxima (λmax) | Formation Constant (Kf) | Reference |
|---|---|---|---|---|
| Murexide | 1:2 | 450 nm | 1.35 x 10¹⁶ | pcbiochemres.com |
| Murexide (in 8:2 isopropanol-water) | 1:2 | Not specified | 7.32 x 10¹⁰ | sebhau.edu.ly |
| Vilazodone Hydrochloride | Not specified | Maximum wavelength recorded between 190-400 nm | Not specified | ijpras.com |
Electrochemical Methods for Trace this compound Detection and Quantification
Electrochemical techniques offer high sensitivity, selectivity, and relatively low-cost instrumentation for the determination of trace levels of zinc ions. These methods are based on the measurement of electrical signals (potential, current, or charge) that are related to the concentration of the analyte.
Stripping Voltammetry (Anodic and Scanned Chronopotentiometry)
Stripping voltammetry is a highly sensitive electroanalytical technique for the determination of trace metal ions. It involves a two-step process: a preconcentration step where the analyte is deposited onto the working electrode, followed by a stripping step where the deposited analyte is electrochemically removed, generating a signal that is proportional to its concentration.
Anodic Stripping Voltammetry (ASV) is the most common form of stripping voltammetry used for this compound detection. In the deposition step, a negative potential is applied to the working electrode (commonly a mercury or bismuth-based electrode) to reduce Zn(II) ions from the solution and preconcentrate them as zinc amalgam. The stripping step involves scanning the potential towards more positive values, which causes the oxidation of the zinc amalgam back to Zn(II) ions. This oxidation process generates a current peak, the height of which is directly proportional to the concentration of zinc in the sample.
The sensitivity of ASV for zinc detection can be influenced by several factors, including the type of working electrode, deposition potential, deposition time, and the composition of the supporting electrolyte. For instance, a longer deposition time generally leads to a lower detection limit. However, the presence of other metal ions, such as copper, can interfere with zinc determination due to the formation of intermetallic compounds on the electrode surface. nih.govualg.pt The addition of substances like gallium can help to mitigate this interference by forming more stable intermetallic complexes with copper. nih.govualg.pt
Table 1: Performance Characteristics of Anodic Stripping Voltammetry for this compound Detection
| Electrode Type | Sample Matrix | Deposition Time | Limit of Detection (LOD) | Linear Range | Reference |
|---|---|---|---|---|---|
| Mercury Film Electrode | Water | 10 s | 0.15 µg/L | Up to ~300 µg/L | nih.govualg.pt |
| Controlled Growth Mercury Drop Electrode | Brain Microdialysate | 60 s | 0.1 ppb | 0.5 - 6 ppb | pineresearch.com |
| Bismuth Film Electrode | Serum | 600 s | - | 5 µM - 50 µM | doi.org |
Stripping Chronopotentiometry (SCP) is another stripping technique that can be used for this compound quantification. In SCP, after the deposition step, a constant oxidizing current is applied to the working electrode, and the potential is monitored over time. The time taken for the potential to rise sharply, known as the transition time, is proportional to the concentration of the deposited analyte. A key advantage of SCP over ASV is its reduced susceptibility to interference from organic matter and the formation of intermetallic compounds. rsc.org
Scanned Stripping Chronopotentiometry (SSCP) is a variation where the deposition potential is scanned. This technique provides information not only on the total metal concentration but also on the dynamic speciation and stability of metal complexes in the sample. nih.govualg.ptdoi.org The shift in the half-wave deposition potential in SSCP is directly related to the stability of the zinc complexes, regardless of their lability. ualg.pt
Polarography
Polarography is a type of voltammetry that utilizes a dropping mercury electrode (DME) as the working electrode. It is a powerful tool for the qualitative and quantitative analysis of electroactive species, including zinc ions. In polarography, a gradually increasing negative potential is applied to the DME, and the resulting current is measured. The reduction of Zn(II) ions at the mercury drop surface produces a characteristic wave-like current-voltage curve known as a polarogram. The half-wave potential of this curve is specific to the this compound, allowing for its identification, while the diffusion-limited current is proportional to its concentration.
Different modes of polarography, such as Direct Current (DC) Polarography and Differential Pulse Polarography (DPP) , can be employed for zinc analysis. DPP, in particular, offers enhanced sensitivity and resolution compared to DC polarography, making it suitable for trace analysis. researchgate.net Polarographic methods are valued for being rapid, accurate, and cost-effective. researchgate.netnih.gov They can be applied to a variety of sample matrices, including biological fluids, environmental samples, and pharmaceutical preparations. researchgate.netnih.govacs.org For instance, DPP has been successfully used for the simultaneous determination of zinc and lead in blood samples. researchgate.net
Table 2: Applications of Polarography for this compound Determination
| Polarographic Technique | Sample Matrix | Key Findings | Reference |
|---|---|---|---|
| A.C. Polarography | Superphosphate Fertilizers | Rapid and accurate method, comparable to atomic-absorption. | nih.gov |
| Differential Pulse Polarography (DPP) | Eye Drops | Optimized for samples containing surfactants; results comparable to atomic absorption spectrometry. | nih.gov |
| Differential Pulse Polarography (DPP) | Blood | Demonstrated to be a reliable, rapid, and sensitive method for determining zinc levels. | researchgate.net |
Development and Application of this compound Selective Electrodes
This compound selective electrodes (ISEs) are potentiometric sensors that generate a potential difference that is logarithmically proportional to the activity of zinc ions in a solution. These electrodes typically consist of a membrane that selectively interacts with zinc ions. The development of highly selective and sensitive zinc ISEs is an active area of research.
The core component of a zinc ISE is the ionophore, a molecule that selectively binds to zinc ions within the membrane. A variety of ionophores have been investigated for zinc ISEs, including crown ethers, cryptands, and various synthetic macrocyclic and acyclic compounds. researchgate.net The performance of a zinc ISE, including its selectivity, sensitivity, linear range, and response time, is largely determined by the chemical structure of the ionophore and the composition of the membrane.
Nanomaterials are also being incorporated into the design of zinc ISEs to enhance their performance. For example, ZnO nanorods functionalized with an ionophore have been used to create a highly sensitive and selective zinc sensor with a fast response time. researchgate.net Another approach involves the use of functionalized multi-walled carbon nanotubes and chitosan (B1678972) to develop an electrochemical sensor for zinc detection in drinking water. researchgate.net
Table 3: Examples of Ionophores and Materials Used in this compound Selective Electrodes
| Ionophore/Material | Electrode Type | Linear Range | Nernstian Slope | Reference |
|---|---|---|---|---|
| 2,2,2-Cryptand | PVC membrane | 0.1 M to 0.0315 mM | 22.0 mV/decade | |
| Tetrabutyl thiuram disulfide | PVC membrane | 10⁻¹ to 10⁻⁶ M | 28.0 mV/decade | |
| 12-crown-4 on ZnO nanorods | Functionalized nanorods | 1 µM to 100 mM | - | researchgate.net |
Fluorescence-Based Techniques for Real-Time Labile this compound Imaging
Fluorescence-based techniques have become indispensable tools for visualizing the dynamics of labile zinc ions in biological systems in real-time. These methods rely on the use of fluorescent probes that exhibit a change in their fluorescence properties upon binding to zinc ions.
Low Molecular Weight Fluorescent Chelating Probes
Low molecular weight fluorescent probes are synthetic molecules designed to selectively bind to zinc ions and produce a fluorescent signal. These probes typically consist of a fluorophore (the light-emitting component) and a chelating moiety (the zinc-binding component). The binding of a this compound to the chelator often leads to a "turn-on" fluorescence response, where the fluorescence intensity of the probe increases significantly.
A variety of these probes have been developed, each with different spectral properties, zinc-binding affinities, and subcellular localization characteristics. For example, ZinPyr-1, TSQ, and FluoZin-3 are commonly used fluorescent probes for measuring intracellular free zinc. nih.gov ZinPyr-1 has been shown to be particularly suitable for quantifying free intracellular zinc in the nanomolar range in different cell lines. nih.gov Other probes, such as SpiroZin2, are designed to have a high affinity for zinc and are insensitive to physiological pH changes, making them useful for detecting zinc in acidic environments like vesicles.
The design of these probes is continually advancing to improve their selectivity, sensitivity, and applicability in complex biological environments. Researchers are developing probes with features like large Stokes shifts and low cytotoxicity to enhance their utility for live-cell imaging.
Table 4: Comparison of Low Molecular Weight Fluorescent Probes for this compound
| Probe Name | Excitation Wavelength (nm) | Emission Wavelength (nm) | Dissociation Constant (Kd) | Key Features |
|---|---|---|---|---|
| ZinPyr-1 (ZP1) | ~507 | ~527 | ~0.7 nM | Suitable for quantifying free intracellular zinc in the nanomolar range. nih.gov |
| TSQ | ~334 | ~487 | ~10 µM | A classic zinc probe, but with lower affinity compared to newer probes. nih.gov |
| FluoZin-3 | ~494 | ~516 | ~15 nM | Widely used for monitoring changes in intracellular zinc. nih.gov |
| SpiroZin2 | - | - | Nanomolar affinity | Far-red light probe, insensitive to physiological pH. |
Genetically Encoded Fluorescent Protein Sensors
Genetically encoded fluorescent protein sensors (GEZIs) are powerful tools for monitoring zinc dynamics in living cells and organisms with high spatial and temporal resolution. These sensors are proteins that are engineered to change their fluorescence properties in response to changes in zinc concentration. A major advantage of GEZIs is that they can be genetically targeted to specific subcellular compartments, allowing for the study of zinc homeostasis in organelles such as the mitochondria and lysosomes. doi.org
There are two main classes of GEZIs: those based on Förster Resonance Energy Transfer (FRET) and those based on a single fluorescent protein. FRET-based sensors typically consist of two different colored fluorescent proteins (e.g., a cyan and a yellow fluorescent protein) linked by a zinc-binding domain. nih.gov Upon zinc binding, a conformational change in the sensor brings the two fluorescent proteins closer together, leading to an increase in FRET efficiency. nih.gov
Single fluorescent protein-based sensors, on the other hand, consist of a single fluorescent protein into which a zinc-binding domain has been inserted. Zinc binding causes a change in the chromophore environment of the fluorescent protein, leading to a change in its fluorescence intensity. nih.gov Researchers have developed a range of these sensors with varying affinities for zinc, from picomolar to nanomolar, enabling the study of zinc dynamics across a wide range of concentrations. pineresearch.comdoi.org For example, the GZnP and RZnP series of probes have been engineered with different binding affinities for cellular zinc. doi.org More recently, a far-red fluorescent indicator for synaptic zinc (FRISZ) has been developed to monitor synaptic zinc dynamics in the nervous system of awake animals. ualg.pt
Table 5: Examples of Genetically Encoded Fluorescent Protein Sensors for this compound
| Sensor Name | Sensor Type | Principle of Operation | Dissociation Constant (Kd) | Application |
|---|---|---|---|---|
| GZnP3 | Single Fluorescent Protein | Intensity change | 1.3 nM | Measuring sub-nanomolar cytosolic zinc. doi.org |
| mito-GZnP4 | Single Fluorescent Protein | Intensity change | 18 pM | High-affinity mitochondrial zinc sensor. doi.org |
| FRISZ | Single Fluorescent Protein | Turn-on response | Low-micromolar | Imaging synaptically released zinc in awake mice. ualg.pt |
Methodological Considerations and Calibration for Quantitative Imaging
Quantitative imaging of zinc ions requires careful consideration of the chosen methodology and rigorous calibration to ensure accurate and reproducible results. The selection of an imaging technique depends on the specific research question, with methods like fluorescence microscopy being ideal for tracking dynamic changes in labile this compound pools, while techniques such as X-ray fluorescence microscopy (XFM) provide information on the total elemental distribution.
For fluorescence-based quantification, the properties of the sensor are paramount. Key considerations include the sensor's binding affinity (KD) for zinc ions, its dynamic range, and its selectivity over other biologically relevant metal ions. To translate fluorescence intensity into this compound concentration, a robust calibration is essential. An in situ calibration is often performed, where the sensor's response is measured under conditions of minimal and saturating zinc levels within the cellular environment. This allows for the determination of the resting concentration of zinc ions based on the fractional saturation of the sensor.
For spectrometric and spectroscopic techniques like XFM and nanoscale secondary ion mass spectrometry (nanoSIMS), calibration is typically achieved using matrix-matched standards or reference materials with known elemental concentrations. These methods provide a "label-free" snapshot of the native metal localization and are powerful tools for mapping the total zinc content within cells or tissues. Regardless of the technique, corrections for background signals, detector sensitivity, and potential matrix effects are critical methodological steps to achieve reliable quantification.
Table 1: Comparison of Quantitative Imaging Techniques for this compound
| Technique | Measured Zinc Pool | Key Methodological Considerations | Calibration Approach |
|---|---|---|---|
| Fluorescence Microscopy | Labile/Mobile Zn²⁺ | Sensor affinity (KD), dynamic range, selectivity, photostability. | In situ calibration using ionophores to determine minimum and maximum fluorescence signals. |
| X-ray Fluorescence Microscopy (XFM) | Total Elemental Zinc | Sample thickness, self-absorption effects, beam intensity fluctuations. | Use of thin-film standards or certified reference materials with known zinc concentrations. |
| Nanoscale Secondary Ion Mass Spectrometry (nanoSIMS) | Total Elemental Zinc (Isotope specific) | Matrix effects, optimization of primary ion beam, sample topography. | Implantation of known quantities of zinc isotopes or use of isotopically characterized reference materials. |
Isotopic Analysis for Tracing this compound Biogeochemical Cycles
Isotopic analysis provides a powerful tool for tracing the pathways and processes that govern the movement of zinc ions through environmental and biological systems. By measuring the relative abundances of zinc's stable isotopes, researchers can deconvolve sources, track transport mechanisms, and understand the biogeochemical cycling of this essential element.
Zinc naturally occurs as five stable isotopes. lyellcollection.orgifremer.frgeoscienceworld.org Biotic and abiotic processes can cause subtle shifts in the relative abundances of these isotopes, a phenomenon known as isotopic fractionation. ifremer.frgeoscienceworld.org These variations serve as natural tracers, offering insights into the biogeochemical cycle of zinc. lyellcollection.orgifremer.fr
Advances in multicollector inductively coupled plasma mass spectrometry (MC-ICP-MS) have enabled high-precision measurement of zinc isotope ratios in a wide range of samples. lyellcollection.orgifremer.fr Isotopic compositions are typically reported using the delta (δ) notation in parts per thousand (‰) relative to a standard reference material. The ratio of the two most abundant isotopes, ⁶⁶Zn and ⁶⁴Zn, is commonly expressed as δ⁶⁶Zn.
In environmental science, this technique is used to distinguish between natural and anthropogenic sources of zinc contamination in soils, sediments, and water bodies. geoscienceworld.orgresearchgate.net For instance, industrial emissions often have a distinct isotopic signature compared to zinc derived from the weathering of rocks. geoscienceworld.org In biological systems, zinc isotope analysis helps to elucidate mechanisms of metal uptake, transport, and distribution within organisms, as different metabolic processes can lead to isotopic fractionation. researchgate.net
Table 2: Stable Isotopes of Zinc and Their Natural Abundance
| Isotope | Natural Abundance (%) |
|---|---|
| ⁶⁴Zn | ~49.2 |
| ⁶⁶Zn | ~27.7 |
| ⁶⁷Zn | ~4.0 |
| ⁶⁸Zn | ~18.4 |
| ⁷⁰Zn | ~0.6 |
A significant challenge in tracing the fate of zinc from engineered nanoparticles, such as zinc oxide (ZnO), is the high natural background concentration of the element. usgs.gov To overcome this, researchers synthesize nanoparticles using zinc that is artificially enriched in one of its less abundant stable isotopes, such as ⁶⁷Zn or ⁶⁸Zn. usgs.govnih.gov
These isotopically labeled nanoparticles serve as powerful tracers, allowing for their sensitive and selective detection against the natural zinc background. nih.govacs.org This approach has been instrumental in studying the environmental behavior, bioavailability, and uptake pathways of ZnO nanoparticles in various systems. usgs.govnih.govresearchgate.net For example, studies have used ⁶⁸Zn-labeled ZnO nanoparticles to investigate their fate in wastewater sludge and their bioavailability to aquatic organisms. nih.govnih.gov By tracing the enriched isotope, it is possible to quantify the contribution of the nanoparticles to the total zinc pool in an organism or environmental compartment, providing crucial data for ecological risk assessment. nih.gov
Sample Preparation and Quality Assurance in this compound Analysis
The accuracy and reliability of this compound analysis are fundamentally dependent on meticulous sample preparation and robust quality assurance protocols. Given the ubiquity of zinc in the environment and laboratory settings, stringent precautions are necessary to prevent sample contamination. nih.gov
Sample preparation typically begins with collection using materials known to be free of zinc contamination. For aqueous samples, preservation by acidification, often with nitric acid, is a common practice to prevent adsorption of zinc ions to container walls. sigmaaldrich.com For solid samples, such as soils, tissues, or commercial products, a digestion step is required to bring the zinc into a solution suitable for analysis. nih.govnih.gov Acid digestion, sometimes assisted by microwave or ultrasonic energy, is frequently employed to break down the sample matrix. nih.gov Subsequent steps may include filtration to remove particulate matter. sigmaaldrich.comnih.gov
Quality assurance is maintained through a multi-faceted approach. Method validation is critical and involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. nih.govcabidigitallibrary.org The use of certified reference materials (CRMs) with a known zinc concentration is essential for verifying the accuracy of the analytical method. cabidigitallibrary.org Regular analysis of procedural blanks helps to monitor and control for contamination. Furthermore, participation in inter-laboratory proficiency testing programs provides an external validation of a laboratory's capability to produce reliable zinc analysis results. cabidigitallibrary.org
Table 3: Key Quality Assurance/Quality Control (QA/QC) Parameters in this compound Analysis
| Parameter | Description | Purpose |
|---|---|---|
| Method Validation | Systematic evaluation of analytical method performance characteristics (e.g., linearity, accuracy, precision). | Ensures the method is suitable for its intended purpose. cabidigitallibrary.org |
| Certified Reference Materials (CRMs) | Materials with a well-characterized and certified concentration of zinc. | Used to assess the accuracy and traceability of measurements. cabidigitallibrary.org |
| Procedural Blanks | A sample containing all reagents but no added analyte, processed alongside the actual samples. | Monitors for contamination introduced during sample preparation and analysis. nih.gov |
| Calibration Curve | A plot of analytical signal versus the known concentrations of a series of standards. | Used to quantify the zinc concentration in unknown samples. nih.gov |
| Proficiency Testing | Inter-laboratory comparison of results for the analysis of a common sample. | Provides an external assessment of analytical performance. cabidigitallibrary.org |
Environmental Geochemistry and Biogeochemical Cycling of Zinc Ions
Sources and Environmental Distribution of Zinc Ions
Zinc enters the environment through both natural processes and anthropogenic activities. Its distribution across air, water, and soil is influenced by these sources and subsequent transport and transformation processes.
Natural Geological Occurrence and Mineral Forms (e.g., Sphalerite, Smithsonite)
Zinc is the 24th most abundant element in the Earth's crust, with an average concentration of approximately 70 mg/kg. zinc.org It is rarely found in its pure elemental form but is typically present in minerals. zinc.org The primary ore mineral of zinc is sphalerite (ZnS), a zinc sulfide (B99878) mineral, which is the most significant source for zinc extraction globally. zinc.orgvirginia.govmindat.orgwikipedia.org Sphalerite is found in various types of mineral deposits, including sedimentary exhalative, Mississippi-Valley Type (MVT), and volcanogenic massive sulfide deposits. virginia.govwikipedia.org It often occurs in association with other minerals such as galena, dolomite, calcite, chalcopyrite, pyrite, marcasite, and pyrrhotite. virginia.govwikipedia.org Natural sphalerite can contain impurities, including cadmium, mercury, and manganese, which substitute for zinc in the mineral structure. virginia.gov
Another important source mineral is smithsonite (B87515) (ZnCO3), a zinc carbonate mineral. zinc.orgvirginia.govwikipedia.orgwikipedia.orgbritannica.com Smithsonite is typically found as a secondary mineral, forming in the oxidized zone of zinc-bearing ore deposits through the weathering of primary zinc sulfides like sphalerite. wikipedia.orgbritannica.combgs.ac.ukgeologyscience.com It can occur as replacement bodies in carbonate rocks and may serve as a zinc ore. wikipedia.org Historically, smithsonite was a principal source of zinc before being largely replaced by sphalerite. britannica.com Other natural source minerals for zinc include hemimorphite (zinc silicate), wurtzite (another zinc sulfide polymorph of sphalerite), and hydrozincite (basic zinc carbonate). virginia.govwikipedia.orggeologyscience.com With the exception of wurtzite, these minerals are generally formed by the weathering of primary zinc sulfides. virginia.govwikipedia.org
Natural releases of zinc to the environment can be significant, primarily through the weathering and erosion of zinc-enriched rocks, soils, and sediments by wind and water. canada.cacanada.ca Erosion of naturally zinc-enriched soils is a major contributor of zinc to water bodies. canada.cacanada.ca Other natural sources include forest fires, volcanic activity, and the formation of aerosols above seas, with sea salt spray being the largest global source of natural atmospheric zinc emissions. canada.cacanada.ca
Anthropogenic Release and Environmental Pathways
Anthropogenic activities contribute significantly to the release of zinc into the environment, often exceeding natural sources. cdc.govnih.gov The primary anthropogenic sources are linked to mining and metallurgic operations involving zinc, as well as the use of commercial products containing zinc. cdc.gov
Major industrial sources include electroplating, smelting and ore processing, and drainage from mining operations. cdc.gov The processing of ore during extraction and concentration generates dust and produces effluent that can be released into the environment. canada.ca Discharges of smelter slags and wastes, mine tailings, and coal and bottom fly ash are important anthropogenic sources of zinc in soil. cdc.gov The use of commercial products such as fertilizers and wood preservatives also contributes to anthropogenic zinc in soil. cdc.gov
Other sources of anthropogenic zinc releases include the iron and steel industry, hardware manufacturing, pulp and paper mills, animal food manufacturing, crop production, metal products manufacturing, chemical manufacturing, metal surface finishing, road surface runoff, and corrosion of galvanized surfaces and zinc alloys. canada.cacanada.ca Agricultural runoff and wear-and-tear from vehicle brake pads are also noted sources. oup.com Wastewater treatment plants contribute treated effluents and sludges containing zinc. sciencelearn.org.nz In rural areas, zinc-based pesticides and animal medicines used in agriculture are key sources of zinc entering soil and surface water. sciencelearn.org.nz
Once released, zinc follows various environmental pathways. In the atmosphere, zinc is mainly bound to aerosols in an oxidized form and partitions to soil and water through wet and dry deposition. cdc.govindustrialchemicals.gov.au In aquatic environments, dissolved zinc can exist as the hydrated zinc(2+) ion, inorganic compounds and complexes, and complexes with dissolved organic matter. industrialchemicals.gov.au Most of this dissolved zinc tends to partition to sediments via adsorption and precipitation. industrialchemicals.gov.au However, changes in pH, salinity, or redox conditions can lead to dissolution or desorption. industrialchemicals.gov.au In soils, zinc is generally strongly sorbed to particulates, which limits its mobility, but it can be released under decreasing pH or oxygen concentrations. industrialchemicals.gov.au
Zinc Ion Speciation, Mobility, and Bioavailability in Natural Systems
The behavior and fate of zinc ions in natural systems are heavily influenced by their speciation, which in turn affects their mobility and bioavailability to organisms.
Aqueous Speciation and Hydroxide (B78521)/Carbonate Complexation
In natural waters, the speciation of dissolved zinc is dependent on factors such as pH, water hardness, salinity, and the presence of dissolved organic matter (DOM). industrialchemicals.gov.au At neutral pH, such as in estuarine waters, the free (hydrated) zinc(2+) ion (Zn2+) is typically the major species. industrialchemicals.gov.au However, at higher pH values (pH > 8), particularly in marine environments, hydrolyzed species like ZnOH+ and Zn(OH)2 become predominant. industrialchemicals.gov.auwaterquality.gov.au
In freshwaters, dissolved zinc speciates into the hydrated zinc(2+) ion and zinc carbonates and hydroxides. industrialchemicals.gov.au The hydrated zinc(2+) ion is most prominent at low pH, low alkalinity, and low water hardness. industrialchemicals.gov.au Zinc carbonate and hydroxide species become more prevalent at higher pH, alkalinity, and hardness. industrialchemicals.gov.au The formation of soluble hydroxy complexes can lead to a decrease in zinc adsorption at higher pH (> pH 7). scispace.com
Adsorption and Surface Complexation Phenomena
Adsorption is a crucial process affecting the mobility and distribution of zinc ions in both aquatic and soil environments. Zinc in aquatic environments is adsorbed onto various solid phases, including iron and manganese oxides, clay minerals, and organic materials. industrialchemicals.gov.au The extent of zinc sorption is influenced by pH and salinity, with greater sorption occurring at pH > 7 and low salinity. industrialchemicals.gov.au Inorganic zinc compounds also precipitate more readily at higher pH. industrialchemicals.gov.au
In soils, zinc is expected to be strongly sorbed to particulates, resulting in low mobility. industrialchemicals.gov.au Soil particles with a pH of 5 or higher tend to bind with zinc. sciencelearn.org.nz However, when the pH is below 5.5, zinc may become more available. sciencelearn.org.nz Adsorption mechanisms can involve electrostatic interactions and surface complexation. chemrxiv.orgnih.gov For instance, magnesium-doped hydroxyapatite (B223615) has been shown to adsorb Zn(II) through surface complexation and dissolution-precipitation, with magnesium doping increasing surface hydroxyl groups that act as adsorption sites. nih.gov Studies on the adsorption of zinc ions onto biochar have also indicated that complexation with functional groups through ion exchange is an important mechanism. nih.gov
In estuarine sediments, the cycling of zinc between the solid and dissolved phases is significantly driven by the redox changes of iron and manganese oxy/hydroxides, which have the ability to retain zinc ions. otago.ac.nz Adsorption affinity of zinc can vary depending on sediment characteristics, such as grain size and redox conditions. otago.ac.nz
Metal-Organic Ligand Interactions in Aquatic Environments
Zinc ions in aquatic environments can form complexes with dissolved organic matter (DOM). industrialchemicals.gov.au This complexation is favored under alkaline conditions. industrialchemicals.gov.au The interaction of zinc with organic ligands can significantly influence its speciation, mobility, and bioavailability. anu.edu.au
Studies have shown that co-occurring organic species, such as humic acid, can enhance the affinity of aged microplastics for zinc ions via bridging complexation. chemrxiv.org Zinc complexation by natural organic ligands is also considered a factor influencing zinc isotope fractionation in the ocean. anu.edu.aupublish.csiro.au The bioavailability of zinc in seawater is dependent on its concentration and chemical speciation, including complexation with organic ligands. anu.edu.au The free Zn2+ ion concentration in the surface ocean is typically low, which can potentially limit the growth of some phytoplankton species. anu.edu.au
The following table summarizes some key characteristics of the mineral forms of zinc discussed:
| Mineral | Chemical Formula | Primary Composition | Occurrence |
| Sphalerite | (Zn, Fe)S or ZnS wikipedia.orgnih.gov | Zinc Sulfide | Primary ore mineral, found in hydrothermal veins, sedimentary, metamorphic, and igneous rocks, various deposit types. virginia.govwikipedia.orggeologyscience.com |
| Smithsonite | ZnCO3 britannica.comnih.govamericanelements.com | Zinc Carbonate | Secondary mineral, forms in the oxidation zone of zinc ore deposits, weathering product of sphalerite. wikipedia.orgbritannica.combgs.ac.ukgeologyscience.com |
Mobility and Remediation in Contaminated Soils and Sediments
The mobility of zinc ions in soils and sediments is influenced by a complex interplay of factors, including pH, the presence of organic matter, clay minerals, and oxyhydroxides. In uncontaminated environments, heavy metals like zinc are typically bound to silicates and primary minerals, resulting in relatively immobile forms. mdpi.com However, in contaminated areas, zinc is often associated with more mobile phases. mdpi.com
Zinc ions are strongly adsorbed to soils at pH 5 or greater, which generally limits their mobility in most soil types. epa.gov Despite this, leaching has been observed at waste disposal sites. cdc.gov The solubility and thus mobility of zinc are largely controlled by sorption processes. industrialchemicals.gov.au In soils, zinc sorbs to organic matter, oxyhydroxides, and sometimes clay minerals. industrialchemicals.gov.au Dissolved zinc can also precipitate as sulfides, carbonates, (hydr)oxides, or calcium zincate, depending on the chemical species present. industrialchemicals.gov.au
In aquatic sediments, zinc can exist in a variety of chemical forms, many of which are mobile or bioavailable. mdpi.com Dissolved zinc in natural waters exists as the free hydrated ion (Zn²⁺), inorganic compounds and complexes, and complexes with dissolved organic matter (DOM), with speciation depending on pH, water hardness, salinity, and DOM presence. industrialchemicals.gov.au Most dissolved zinc tends to partition to sediments through adsorption and precipitation. industrialchemicals.gov.au However, it can be remobilized from sediments due to decreasing pH, increasing salinity, or oxidizing conditions. industrialchemicals.gov.au For instance, zinc may be remobilised when sediments are oxidised due to disturbance by organisms or during flooding events. industrialchemicals.gov.au
Studies on metal mobility in river sediments have shown that elements like zinc, cadmium, lead, and arsenic are often associated with easily mobilised forms such as soluble or exchangeable cations and those associated with Mn oxides in contaminated areas. mdpi.com Sequential extraction techniques are valuable tools for determining the mobility of metals in soils and sediments by fractionating the metal content based on its association with different geochemical phases. geobrasiliensis.org.br
In a study assessing trace element mobility in soils affected by mining activities, zinc showed high natural mobility, concentrating at water and sediment discharge areas. mdpi.com Water extraction tests indicated a considerable release of zinc, with an average of 23.4% of total zinc mobilized from original soil samples, significantly higher than other elements tested. mdpi.com
Remediation strategies for zinc-contaminated soils and sediments depend on the form and mobility of the zinc. For highly mobile forms, in situ decontamination methods may be necessary where removal of contaminated material is unfeasible. mdpi.com Ex-situ soil washing is a frequently used technique, though its effectiveness can be limited if heavy metals are sparingly soluble or strongly bound. osti.gov Promoting efficient water drainage and maintaining oxidant conditions in soil can help manage the mobility of potentially toxic elements like zinc. mdpi.com
Biogeochemical Cycling and Isotopic Fractionation of Zinc
The biogeochemical cycling of zinc involves its movement through the atmosphere, hydrosphere, lithosphere, and biosphere, driven by both natural processes and anthropogenic inputs. Zinc is released to the environment from natural sources like weathering and volcanic activity, as well as anthropogenic sources such as mining, smelting, industrial processes, and the use of fertilizers and wood preservatives. cdc.gov Anthropogenic releases are generally greater than natural ones, with releases to soil being a significant source globally. cdc.gov
In the atmosphere, zinc particles can travel long distances before being removed by dry and wet deposition. cdc.gov In aquatic systems, zinc is primarily deposited in sediments through adsorption and precipitation, although biological activity can influence its mobility. cdc.gov The oceanic distribution of dissolved zinc shows similarities to silicic acid, which has been attributed to factors like physical circulation and biological uptake coupled with reversible scavenging onto sinking particles. anu.edu.au Dissolved zinc is typically depleted in the euphotic zone due to uptake by phytoplankton, while particulate zinc shows enrichment in these areas. anu.edu.au
Zinc has five stable isotopes: ⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, and ⁷⁰Zn, with natural abundances of approximately 49.2%, 27.7%, 4.0%, 18.4%, and 0.6%, respectively. geoscienceworld.orgmdpi.com Stable zinc isotopes, particularly δ⁶⁶Zn (the ratio of ⁶⁶Zn to ⁶⁴Zn), are increasingly used as tracers to understand zinc sources, migration processes, and biogeochemical transformations in various environmental systems. mdpi.comwhoi.edu Significant isotopic fractionation of zinc (up to 2.5‰ total variation in δ⁶⁶Zn) has been observed in marine and environmental systems, resulting from both equilibrium and kinetic reactions during biological and abiotic processes. whoi.edu
Processes causing zinc isotope fractionation include plant uptake, adsorption onto soil, Mn oxyhydroxides, kaolinite, and sediments, and precipitation of zinc-bearing minerals like sphalerite. earth-science.net Biological uptake by phytoplankton can lead to isotopic fractionation, with some studies suggesting a preference for lighter isotopes in cellular quotas or heavier isotopes during uptake. geoscienceworld.orgwhoi.edu The extent and direction of fractionation can be influenced by factors like organic speciation and the presence of organic ligands. ethz.ch
Studies in the Southern Ocean have shown that zinc cycling is linked to phosphate (B84403) and influenced by uptake, regeneration, mixing, and upwelling. ethz.ch Phytoplankton uptake in this region is associated with a very small isotopic fractionation. ethz.ch Zinc isotope fractionation can be explained by a combination of processes including phytoplankton uptake, complexation by natural organic ligands, and regeneration from particulate matter. anu.edu.au
Interactive Table 1: Natural Abundances of Zinc Stable Isotopes
| Isotope | Natural Abundance (%) |
| ⁶⁴Zn | 49.2 |
| ⁶⁶Zn | 27.7 |
| ⁶⁷Zn | 4.0 |
| ⁶⁸Zn | 18.4 |
| ⁷⁰Zn | 0.6 |
Interactive Table 2: Median δ⁶⁶Zn Values in River Systems
| Compartment | Median δ⁶⁶Zn (‰) |
| Uncontaminated River Water | 0.37 |
| Uncontaminated Suspended Particulate Matter (SPM) | 0.22 |
| Contaminated River Water | -0.73 to 1.77 |
Note: Data for Table 1 from geoscienceworld.orgmdpi.com. Data for Table 2 from mdpi.com.
Prioritization of Environmental Research for Zinc Ions
Given the widespread presence of zinc in the environment and the potential for contamination from anthropogenic sources, prioritizing environmental research on zinc ions is crucial for effective management and mitigation efforts. Key areas for future research include a better understanding of the risks to environmental health posed by altered environmental distribution of zinc. nih.gov
Further research is needed to elucidate the processes influencing zinc isotope fractionation, particularly in understudied regions like high-latitude areas, to gain a more complete understanding of the global biogeochemical zinc cycle. geoscienceworld.org The relative importance of surface complexation versus intracellular incorporation on zinc isotope fractionation during biological uptake also remains a subject of debate requiring further investigation. geoscienceworld.org
Studies focusing on zinc speciation at diverse geochemical locations are essential for understanding the factors controlling its long-range mobility. osti.gov Research into the transformation of zinc compounds in surface and subsurface environments is critical for evaluating environmental risks and developing effective remediation strategies. osti.gov
While life cycle assessment (LCA) has been applied to evaluate the environmental impacts of emerging technologies utilizing zinc ions, such as aqueous this compound batteries, there is a need for more data regarding the end-of-life phase to enable cradle-to-cradle LCA studies. d-nb.info Recycling potential is an important consideration for the environmental sustainability of such technologies. d-nb.info
Emerging Research Frontiers in Zinc Ion Science
Fundamental Studies in Zinc-Ion Battery Electrochemistry
Aqueous zinc-ion batteries (AZIBs) have garnered significant attention as a promising alternative to lithium-ion batteries due to their inherent safety, cost-effectiveness, and environmental friendliness. sciopen.commdpi.com However, challenges such as zinc dendrite growth, hydrogen evolution reactions, and cathode material degradation hinder their widespread practical application. mdpi.com Fundamental studies focusing on the electrochemical behavior of zinc ions are crucial to overcome these limitations.
Investigation of Zinc Ion Intercalation and Diffusion Kinetics
Understanding the mechanisms of this compound intercalation and diffusion within electrode materials is vital for designing high-performance AZIBs. The intercalation of Zn²⁺ can lead to changes in the interlayer spacing of cathode materials. nih.gov While the solvated Zn²⁺ ion is larger than the unsolvated ion, intercalation can sometimes result in a contraction of the lattice spacing due to strong interactions between the bivalent Zn²⁺ cation and electron-rich centers in the material. nih.gov
Research has shown that the kinetics and reversibility of this compound intercalation during discharge are influenced by energy barriers for diffusion and the availability of storage sites in the cathode. nih.gov Pre-intercalation of guest species, such as alkali metals or small molecules, has been explored as a strategy to modulate the interlayer spacing of the cathode and improve Zn²⁺ diffusion kinetics and cycling stability. nih.govmdpi.com For instance, the intercalation of sodium ions into vanadium oxide nanowires significantly enhanced zinc diffusion kinetics during both charging and discharging processes. mdpi.com
Studies utilizing techniques like Galvanostatic Intermittent Titration Technique (GITT) are employed to determine the diffusion coefficients of zinc ions in cathode materials. nih.gov For example, GITT analysis showed that sodium intercalation significantly enhanced zinc diffusion kinetics in vanadium oxide cathode materials. mdpi.com
Advanced Cathode and Anode Material Design for Enhanced Zinc Mobility
The design of advanced cathode and anode materials is critical for facilitating efficient this compound mobility and improving battery performance. For cathodes, materials with well-developed layered or porous structures are preferred to facilitate the reversible insertion and removal of Zn²⁺. rsc.org
Modification strategies for cathode materials include the incorporation of organic molecules or the construction of heterostructures. For example, inserting PEDOT into MoS₂ broadens the interlayer distance and enhances electrical conductivity, promoting the co-intercalation of H⁺ and Zn²⁺. rsc.org The co-intercalated protons can act as barriers, mitigating electrostatic interactions between the cathode material and Zn²⁺, akin to lubricants. rsc.org Doping techniques with metal atoms and oxygen vacancies in MnO₂-based materials have also shown synergistic effects, leading to enhanced kinetics and stability. rsc.org
For zinc anodes, the main challenges are dendrite formation and hydrogen evolution reactions. oaepublish.com Strategies to improve zinc anode performance include electrode architecturing for morphology control and alloying concepts. energy.gov The development of specialized porous zinc anodes is being explored to enable a wider variety of zinc-based batteries. energy.gov Artificial solid electrolyte interphases (SEI) are also being investigated to regulate Zn²⁺ migration and deposition behavior on the anode surface. mdpi.com
Electrolyte Engineering for this compound Solvation Sheath Regulation
Electrolyte composition plays a decisive role in the electrochemical performance of ZIBs, particularly in regulating the solvation structure of zinc ions. oaepublish.com The water-rich solvation structure and sluggish dissociation kinetics of hydrated Zn²⁺ can limit performance. core.ac.uk
Tailoring the solvation sheath can be achieved through various strategies, including regulating electrolyte composition and modifying the anode surface. core.ac.uk Adding functional additives or using organic solvents can weaken the bonding of Zn²⁺ with water and replace water molecules in the solvation sheath. core.ac.uk For instance, in highly concentrated zinc salt electrolytes, stronger electrostatic binding between Zn²⁺ and bulky anions can expel water molecules. core.ac.uk Organic solvents like tetraglyme (B29129) (G4) have been shown to strongly coordinate with Zn²⁺, substantially reducing the amount of water in the solvation sheath and suppressing side reactions like hydrogen evolution and dendrite formation. oaepublish.com
The altered solvation structure can prevent direct contact between the zinc anode and water molecules, inhibiting hydrogen evolution and by-product formation. mdpi.com Highly concentrated electrolytes can promote dendrite-free zinc plating/stripping with high coulombic efficiency, although challenges like increased viscosity and reduced ionic conductivity need to be addressed. mdpi.com
Fabrication and Characterization of Zinc Coordination Compound Interphases
The formation of stable interphase layers on the zinc anode surface is an effective solution to suppress dendrite growth and improve the reversibility of aqueous zinc batteries. nih.govresearchgate.net Recent research focuses on engineering the anode interphase, often involving the in situ formation of coordination compound interphases. nih.govrsc.org
These interphases can be formed by introducing organic molecules that chelate with zinc ions, creating a protective layer on the zinc surface. rsc.orgfrontiersin.org For example, using itaconic acid, a natural dicarboxylic acid, can facilitate the formation of a coordination compound interphase that improves electrochemical stability, reduces polarization, and suppresses dendrite formation. rsc.org This interphase can be chemically anchored to the zinc substrate through in situ complex reactions, offering high structural stability. frontiersin.org
Characterization techniques such as Scanning Electron Microscopy (SEM) and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy are used to examine the morphology and chemical composition of these interphases. frontiersin.org Research indicates that a well-formed metal-chelate interphase can significantly improve the electrochemical performance of the zinc anode by lowering the deposition energy barrier and guiding uniform zinc deposition. frontiersin.org
Zinc Ions in Advanced Biomaterials and Bioengineering
Zinc ions and zinc-based materials are increasingly explored in advanced biomaterials and bioengineering due to their intrinsic physiological relevance, biocompatibility, biodegradability, and pro-regeneration properties. researchgate.net
Rational Design and Synthesis of Zinc-Based Biomaterials
The rational design and synthesis of zinc-based biomaterials aim to leverage the beneficial properties of zinc ions for various biomedical applications, including tissue regeneration and antimicrobial treatments. researchgate.netmdpi.com Zinc-based biomaterials encompass metallic zinc alloys, zinc ceramic nanomaterials, and zinc metal-organic frameworks (MOFs). researchgate.net
Metallic zinc implants are being investigated for applications in orthopedics and cardiovascular stents due to their desirable degradation rate that matches tissue healing and their ability to stimulate tissue remodeling. researchgate.netacs.orgresearchgate.net The release of Zn²⁺ ions from these degrading materials can influence cellular behaviors, with low concentrations promoting cell viability, proliferation, adhesion, and migration, while high concentrations can have opposite effects. acs.org
Zinc oxide nanoparticles (ZnO NPs) are widely used in biomedical applications, including antimicrobial agents and cancer therapy, due to their bactericidal activity and selective cytotoxic effect on cancer cells. researchgate.netnih.gov The antimicrobial activity of ZnO NPs is attributed to the generation of reactive oxygen species and the release of Zn²⁺ ions, which can disrupt bacterial membranes and enzyme systems. nih.gov Rational design approaches, such as the assembly of ZnO NPs with other materials like silver nanoparticles on composite films, can enhance their antimicrobial properties and stability. mdpi.com Microfluidic techniques are also employed for the controllable synthesis of various ZnO nanostructures for biosensing, biological separation, and molecular catalysis applications. rsc.org
The design of peptide-based biomaterials can also incorporate zinc-binding motifs like zinc fingers and EF-hands, enabling the creation of complex, multi-component synthetic systems and responsive biomaterials. nih.govpsu.edu These efforts test and extend the understanding of sequence-to-structure relationships in proteins and provide materials for bionanotechnology applications. nih.gov
Zinc ions, along with magnesium and iron ions, are natural elements in bone tissue and play a role in bone metabolism, making them promising for bone tissue engineering and regeneration. acs.org Incorporating these ions into scaffolds can influence mechanical strength, degradation, osteogenesis, and antibacterial properties. acs.org
Development of this compound Biosensors and Advanced Bioimaging Reagents
The development of sensitive, selective, and non-invasive tools for detecting and imaging zinc ions (Zn²⁺) in biological systems is a critical area of research. These tools, including fluorescent probes and genetically encoded biosensors, are essential for understanding the complex roles of zinc ions in various physiological and pathological processes, such as neurotransmission, cellular metabolism, and disease progression. mdpi.commdpi.comresearchgate.net
A significant focus has been on the creation of fluorescent sensors that respond to zinc binding with changes in their emission properties, such as intensity or wavelength. mdpi.comnih.gov These sensors typically consist of a zinc-chelating unit and a fluorescent reporter. nih.gov Mechanisms like photoinduced electron transfer (PET) and intramolecular charge transfer (ICT) are often employed in the design of these probes, leading to a fluorescence enhancement or shift upon zinc binding. mdpi.commdpi.comresearchgate.net
Small-molecule fluorescent probes offer advantages such as strong emission, tunable wavelengths, and a wide range of building blocks for construction. mdpi.com Recent advances have led to the development of probes with improved sensitivity, selectivity, and detection limits. For example, a quinoline (B57606) fluorescent probe, QLAS, was synthesized with a detection limit as low as 21 nM for zinc ions in cells. mdpi.com Another probe, TEO-MPVQ, showed a significant redshift in fluorescence emission upon chelation with Zn²⁺, enabling ratiometric recognition and successful imaging in zebrafish neurons. mdpi.com Near-infrared fluorescent probes, such as NIRF, have also been developed, offering advantages for deeper tissue penetration in bioimaging. mdpi.com
Genetically encoded fluorescent this compound indicators (GEZIs) are another powerful class of tools, particularly useful for studying zinc homeostasis and signaling in living cells. researchgate.netacs.orgfrontiersin.org Many GEZIs are based on Förster resonance energy transfer (FRET) between fluorescent proteins fused to zinc-binding motifs. researchgate.netacs.org Conformational changes upon zinc binding alter the FRET efficiency, allowing for ratiometric quantification of zinc levels. nih.gov While FRET-based GEZIs are valuable, single fluorescent protein-based intensiometric GEZIs have also been engineered, offering simpler measurements and compatibility in multicolor imaging. researchgate.netacs.org Examples include ZnGreen1 and ZnGreen2, which utilize zinc finger domains or zinc hooks as binding domains and exhibit large fluorescence changes upon zinc binding. frontiersin.org
Researchers are also developing advanced bioimaging reagents beyond traditional fluorescent probes. Zinc chalcogenide nanostructures, such as zinc sulfide (B99878) (ZnS) and zinc selenide (B1212193) (ZnSe), are being explored for bioimaging applications due to their biocompatibility and photoluminescence properties. frontiersin.org Alloyed systems like ZnSe(S) nanocrystals have shown enhanced photoluminescence and maintained high biocompatibility. frontiersin.org
Furthermore, novel approaches are being investigated, including the development of film-based fluorescent sensors for monitoring zinc concentrations in biological media in a minimally invasive manner. nih.gov A Zinpyr-1-based sensor embedded in a porous film demonstrated reversible, fast, and selective detection of zinc in the 1 µM to 1 mM range. nih.gov Dual-modal probes combining fluorescence and magnetic resonance properties are also being explored for more comprehensive this compound sensing and imaging. rsc.org
The table below summarizes some examples of this compound sensors and their characteristics:
| Sensor Type | Mechanism | Key Features | Application Examples | Citation |
| Small-molecule Fluorescent Probe | Fluorescence Enhancement/Shift | High sensitivity, selectivity, tunable wavelength | Detection in cells, water, and environmental samples. mdpi.commdpi.comresearchgate.net | mdpi.commdpi.comresearchgate.net |
| QLAS | Fluorescence Enhancement | Low detection limit (21 nM), low cytotoxicity, significant Stokes shift | Detection in cells. mdpi.com | mdpi.com |
| TEO-MPVQ | Ratiometric Fluorescence | High sensitivity, selectivity, good biocompatibility, profound tissue penetration | Imaging in neuronal cells and zebrafish. mdpi.com | mdpi.com |
| NIRF | Fluorescence Enhancement | Near-infrared emission, detection limit 46.1 nM | Detection in organisms. mdpi.com | mdpi.com |
| Zinpyr-1 (in porous film) | Fluorescence Response | Reversible, fast response (seconds), selective | Monitoring in biological media. nih.gov | nih.gov |
| Genetically Encoded Indicator | FRET or Intensiometric | Genetically targetable, real-time monitoring, ratiometric quantification nih.gov | Studying intracellular and extracellular zinc dynamics. researchgate.netacs.orgnih.gov | nih.govresearchgate.netacs.orgnih.gov |
| FRISZ | Fluorescence Enhancement | Genetically encoded, far-red fluorescence | Visualizing synaptic zinc release in the brain. hearinghealthfoundation.org | hearinghealthfoundation.org |
| ZIBG1, ZIBG2 | Excitation-ratiometric | Photostable, high nanomolar to low micromolar affinity | Monitoring dynamic Zn²⁺ secretion from pancreatic islets. nih.gov | nih.gov |
| Zinc Chalcogenide Nanostructures | Photoluminescence | Biocompatible, tunable optical properties | Bioimaging. frontiersin.org | frontiersin.org |
Ongoing research continues to push the boundaries of this compound sensing and imaging, with efforts focused on developing probes with improved performance, novel response mechanisms, and expanded applications in complex biological environments. researchgate.netnih.gov This includes the design of reaction-based probes that can overcome interference from intracellular chelators and the exploration of aggregation-induced emission (AIE) mechanisms for enhanced detection sensitivity. researchgate.netbohrium.commdpi.com
Conclusion and Future Directions in Zinc Ion Research
Integration of Current Academic Perspectives on Zinc Ions
Current academic perspectives on zinc ions highlight their indispensable nature in biological systems, acting as essential cofactors for over 300 enzymes and 1000 transcription factors, influencing processes from gene expression and DNA metabolism to immune responses and neuronal communication. wikipedia.orgnih.govnih.govijaer.orgresearchgate.net Zinc's redox-inert nature in biological systems, coupled with its versatile coordination chemistry, allows it to participate in a wide range of interactions with organic and inorganic ligands, including amino acid side chains like aspartic acid, glutamic acid, cysteine, and histidine in proteins. wikipedia.orgijaer.orgijtsrd.com This dynamic interaction is crucial for regulating protein structure and function, as well as mediating cellular signaling events, often referred to as "zinc signals." nih.govmdpi.commdpi.comnih.gov The precise control of intracellular zinc concentrations by efficient homeostatic systems is vital for maintaining normal physiological processes. nih.gov
Beyond biology, zinc ions are at the forefront of research in energy storage, particularly in the development of aqueous zinc-ion batteries (ZIBs). sciopen.comazom.commdpi.comsciopen.comacs.org These batteries are gaining attention as a promising alternative to lithium-ion batteries due to advantages such as lower cost, higher safety, environmental friendliness, and the abundance of zinc resources. sciopen.comazom.commdpi.comsciopen.com Significant research efforts are directed towards improving the performance, energy density, and cycle life of ZIBs by optimizing electrode materials, electrolyte compositions, and battery architectures. azom.comsciopen.com Recent advances include the development of protective layers for zinc anodes to mitigate challenges like dendrite growth, hydrogen evolution reactions, and corrosion, which are significant hurdles for broader adoption. sciopen.comtum.detum.deresearchgate.netmdpi.com
Identification of Critical Unanswered Questions and Research Gaps
Despite significant progress, several critical unanswered questions and research gaps remain in the field of zinc ion science. In biological contexts, a clearer understanding of the chemistry, biology, and pathobiology of zinc is needed. nih.gov Specific areas requiring focus include the characterization, chemistry, and thermodynamics of zinc transporters, and how cellular zinc status affects the activity of zinc finger proteins and potential zinc-regulated gene control networks. wikipedia.orgnih.gov The precise mechanisms of zinc activation in immune function and its influence on immunostimulants also warrant further investigation. nih.gov Furthermore, the role of zinc-modulated synapses in normal neurobehavioral control and the pathophysiology of zinc-induced neuron death are critical unanswered questions in neuroscience. nih.gov Elucidating the detailed mechanisms of zinc metabolism and homeostasis at molecular, cellular, organ, and whole-body levels, including the effects of interactions with non-essential elements and dietary factors on zinc absorption, remains a key research gap. nih.gov
In the realm of ZIBs, persistent challenges in cathode materials, such as poor structural stability, dissolution of active materials, low electrical conductivity, and side reactions, continue to hinder their practical application. mdpi.com For zinc anodes, the fundamental mechanisms underlying dendrite growth, hydrogen evolution reactions, and corrosion require deeper understanding to develop more effective mitigation strategies. sciopen.comacs.orgresearchgate.netmdpi.com While strategies like surface modifications and electrolyte optimization are being explored, overcoming these issues for long-term cycling stability remains a significant challenge. sciopen.comazom.comsciopen.comacs.orgtum.detum.deresearchgate.netmdpi.comacs.org The research on polymer electrolytes for flexible ZIBs is still in its infancy, with a lack of in-depth understanding of their impact on electrochemical performance. ucl.ac.uk The mechanism for charge storage at the solid-solid interface in these systems is also unclear. ucl.ac.uk
Interdisciplinary Research Trajectories for Advancing this compound Science
Advancing this compound science necessitates increasingly interdisciplinary research trajectories. The complex interplay between zinc ions and biological systems requires collaboration between inorganic chemists, biochemists, nutritionists, toxicologists, and neuroscientists to fully unravel its roles in health and disease. nih.govtandfonline.comhearinghealthfoundation.org Developing sophisticated tools for visualizing and quantifying zinc ions in biological environments, such as advanced fluorescent probes and imaging techniques, is crucial and relies on expertise from chemistry, biology, and engineering. hearinghealthfoundation.orgresearchgate.netmdpi.comrsc.org
In the field of energy storage, the development of high-performance ZIBs demands a synergistic approach involving materials science, electrochemistry, and engineering. azom.combioengineer.org Research into novel electrode materials, such as advanced cathode structures and modified zinc anodes, requires expertise in material synthesis, characterization, and electrochemical analysis. azom.comsciopen.comtum.detum.demdpi.commdpi.com Addressing issues like dendrite formation and corrosion involves understanding the fundamental interfacial chemistry and electrochemistry at the anode-electrolyte interface, necessitating collaboration between chemists and electrochemists. acs.orgresearchgate.netacs.orgresearchgate.net The design and optimization of electrolytes and separators also require interdisciplinary efforts to improve ionic conductivity, stability, and selectivity for zinc ions. azom.comacs.orgresearchgate.net Furthermore, the application of computational methods, including artificial intelligence and first-principles calculations, is becoming increasingly important for understanding the fundamental mechanisms in ZIBs and accelerating the discovery of new materials. acs.orgbnl.govacs.org This highlights the growing need for collaboration between computational scientists and experimentalists.
Q & A
Q. What are the standard analytical techniques for quantifying zinc ions in aqueous samples, and how do their sensitivities compare?
Flame Atomic Absorption Spectrometry (FAAS) is widely used due to its simplicity and cost-effectiveness, often coupled with solid-phase extraction for trace analysis (detection limits ~1–10 µg/L). Inductively Coupled Plasma–Mass Spectrometry (ICP–MS) offers superior sensitivity (sub-µg/L range) and multi-element capability but requires specialized instrumentation . Electrothermal AAS (ETAAS) is suitable for low-concentration samples but involves complex matrix modifiers. Standard solutions (e.g., 1000 ppm Zn in acetic acid) are critical for calibration .
Q. How can researchers prepare biological or environmental samples for zinc analysis to minimize contamination?
Use acid-washed containers and ultrapure reagents to avoid exogenous zinc. For biological tissues, acid digestion (e.g., HNO₃/H₂O₂) followed by filtration is standard. For aqueous samples, chelation with agents like APDC (ammonium pyrrolidine dithiocarbamate) before extraction improves recovery. Matrix-matched calibration and spike-recovery tests are essential for validation .
Q. What experimental models are suitable for studying zinc’s role in biological systems?
Yeast (Saccharomyces cerevisiae) is a robust model for investigating zinc homeostasis and stress responses due to conserved metal-regulatory pathways. Mammalian cell lines (e.g., HEK293) and zebrafish are used for toxicity assays. Techniques include zinc-specific fluorescent probes (e.g., Zin-620™) and gene knockout strains to study metalloprotein function .
Advanced Research Questions
Q. How can experimental design address contradictions in reported enzymatic activities influenced by zinc contamination?
Variability in zinc co-purification with proteins (e.g., ISCU in Fe-S cluster assembly) can skew results. Implement batch-specific ICP-MS quantification of zinc in protein isolates. Use metal chelators (e.g., EDTA) in buffers to control free Zn²⁺ levels, and validate findings with metal-depleted reconstitution assays .
Q. What methodologies optimize zinc ion removal from wastewater using biosorbents, and how is response surface methodology (RSM) applied?
RSM with Box-Behnken Design (BBD) efficiently tests interactions of pH (3.5–6.1), initial concentration (5–100 mg/L), and biosorbent dosage (0.1–1 g). Quadratic models (R² > 0.92) predict optimal conditions, validated via ANOVA. Modified date palm seeds show high adsorption capacity (~90% removal in <60 seconds) .
Q. How does zinc speciation in aquatic systems influence bioavailability, and what analytical approaches are used?
Zinc exists as free Zn²⁺, complexes (e.g., Zn-Cl⁻, Zn-fulvate), or adsorbed onto particulates. Diffusive Gradients in Thin Films (DGT) probes measure labile species, while sequential extraction (e.g., Tessier’s method) partitions sediment-bound zinc. Speciation modeling (e.g., PHREEQC) combined with ICP-MS validates dominant forms across pH (e.g., ZnCO₃ at pH >7; Zn²⁺ at pH <6) .
Q. What mechanisms explain zinc’s displacement of cadmium in metallothionein complexes, and how is this studied?
Zinc competes with Cd²⁺ for cysteine thiolate binding sites due to higher Lewis acidity. Radiolabeling (³⁵S-cysteine) and UV-Vis spectroscopy track sulfide release during displacement. Structural studies (XAS, XRD) reveal coordination changes, while thermodynamic stability constants quantify affinity differences .
Q. How do synthesis routes (direct vs. double replacement) impact zinc iodide purity and yield, and which metrics assess efficiency?
Direct synthesis (Zn + I₂ → ZnI₂) achieves higher yields (>95%) but requires controlled anhydrous conditions. Double replacement (ZnSO₄ + BaI₂ → ZnI₂ + BaSO₄) introduces sulfate impurities, necessitating recrystallization. Compare methods via gravimetric analysis, XRD for phase purity, and ICP-MS for trace metal content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
